Benzyl-PEG14-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H64O15 |
|---|---|
Molecular Weight |
724.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C35H64O15/c36-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50-34-35-4-2-1-3-5-35/h1-5,36H,6-34H2 |
InChI Key |
CZKGELKLFHXASR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG14-alcohol: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG14-alcohol is a heterobifunctional molecule composed of a benzyl group, a polyethylene glycol (PEG) chain of 14 ethylene glycol units, and a terminal hydroxyl group.[1] This compound is of significant interest in the field of pharmaceutical sciences, particularly in the development of advanced drug delivery systems and targeted protein degradation. The benzyl group provides stability, while the PEG linker imparts desirable pharmacokinetic properties such as increased solubility and biocompatibility.[1] The terminal alcohol functionality allows for further chemical modification, making it a versatile building block in the synthesis of complex bioconjugates.[1] A primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively eliminate disease-causing proteins.[2]
Chemical Structure and Properties
The structure of this compound consists of a benzyl ether at one terminus of a 14-unit polyethylene glycol chain, with a primary alcohol at the other end.
Structure:
Physicochemical Properties
Quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C35H64O15 | [2] |
| Molecular Weight | 724.87 g/mol | |
| Appearance | Expected to be a viscous oil or waxy solid | |
| Solubility | Soluble in water and many organic solvents. |
Experimental Protocols
While specific experimental protocols for the synthesis and characterization of this compound are not extensively published in peer-reviewed literature, established methods for the synthesis and analysis of similar Benzyl-PEG-alcohol derivatives can be adapted.
Synthesis of Benzyl-PEG-alcohol via Williamson Ether Synthesis
This method involves the reaction of a benzyl halide with a polyethylene glycol diol in the presence of a base. To favor the formation of the mono-substituted product, a large excess of the PEG-diol is used.
Materials:
-
Polyethylene glycol 14 (PEG14-diol)
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
Preparation: A flame-dried round-bottom flask is charged with a significant excess of PEG14-diol under a nitrogen atmosphere.
-
Dissolution: Anhydrous THF is added to dissolve the diol.
-
Deprotonation: The solution is cooled to 0°C, and sodium hydride (1.1 equivalents relative to the desired amount of the mono-substituted product) is added portion-wise. The reaction is then stirred for 1 hour at room temperature.
-
Benzylation: The reaction mixture is cooled back to 0°C, and benzyl bromide (1 equivalent) is added dropwise.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of water.
-
Solvent Removal: The THF is removed under reduced pressure.
-
Extraction: The aqueous residue is extracted three times with dichloromethane.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
Purification by Column Chromatography
The crude product, containing the desired this compound, unreacted PEG14-diol, and the di-benzylated byproduct, is purified using silica gel column chromatography.
Procedure:
-
Column Preparation: A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing polarity, for example, a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The less polar di-benzylated byproduct will elute first, followed by the desired mono-substituted product, and finally the more polar unreacted PEG14-diol.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fractions containing the pure product.
-
Product Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Characterization Techniques
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should confirm the presence of protons from the benzyl group (aromatic signals around 7.3 ppm and a benzylic CH2 signal), the PEG backbone (a prominent signal around 3.6 ppm), and the terminal alcohol group. The integration of these signals should correspond to the expected proton ratios.
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons of the benzyl group and the repeating ethylene glycol units.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): These techniques are used to confirm the molecular weight of the product. For a monodisperse PEG derivative like this compound, a single dominant peak corresponding to its molecular weight (724.87 g/mol ) is expected.
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity of the final product. The benzyl group provides a chromophore for UV detection (typically around 254 nm).
Applications in Drug Development: PROTACs
This compound is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTAC Mechanism of Action
The general mechanism of PROTAC-mediated protein degradation is a cyclical process.
Caption: PROTAC mechanism of action.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a Benzyl-PEG-alcohol linker typically involves a multi-step process.
Caption: General workflow for PROTAC synthesis.
-
Activation of the Terminal Alcohol: The terminal hydroxyl group of this compound is activated, for example, by conversion to a better leaving group like a tosylate or mesylate.
-
Coupling with E3 Ligase Ligand: The activated linker is then reacted with the E3 ligase ligand, which typically contains a nucleophilic group such as an amine or a hydroxyl.
-
Deprotection (if necessary): Depending on the synthetic strategy, a protecting group on the other end of the linker may need to be removed.
-
Coupling with Target Protein Ligand: Finally, the linker-E3 ligase conjugate is coupled with the ligand for the target protein of interest to yield the final PROTAC molecule.
Conclusion
This compound is a key building block in modern drug development, offering a versatile platform for the construction of sophisticated bioconjugates. Its well-defined structure, which combines the stability of a benzyl group with the favorable properties of a PEG linker, makes it particularly suitable for the synthesis of PROTACs. The experimental protocols and characterization methods outlined in this guide provide a framework for the synthesis and quality control of this compound and its derivatives, facilitating their application in the discovery and development of novel therapeutics.
References
An In-Depth Technical Guide to Benzyl-PEG14-alcohol in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl-PEG14-alcohol is a versatile bifunctional molecule increasingly utilized in biomedical research and drug development. It comprises a benzyl group, a hydrophilic 14-unit polyethylene glycol (PEG) chain, and a terminal primary alcohol. This unique structure imparts desirable physicochemical properties, making it a valuable tool as a flexible linker in the construction of complex bioconjugates. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The PEG chain enhances the solubility and cell permeability of the resulting PROTAC, while the benzyl group can serve as a stable protecting group or a point of attachment. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in PROTACs, detailed experimental protocols, and a summary of its key physicochemical properties.
Core Applications in Research
This compound's principal role in research is as a PEG-based linker for the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[]
The hydrophilic nature of the 14-unit PEG chain in this compound can improve the aqueous solubility and cell permeability of the PROTAC molecule. This is particularly advantageous as many small molecule ligands used in PROTAC design are hydrophobic. Furthermore, the flexibility and defined length of the PEG linker allow for precise spatial separation between the two ligands, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Beyond PROTACs, Benzyl-PEG-alcohol derivatives are employed in other areas of drug delivery and bioconjugation. The process of attaching PEG chains, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small molecules by improving their pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Formula | C35H64O15 | |
| Molecular Weight | 724.87 g/mol | |
| Appearance | Varies (typically a viscous liquid or solid) | N/A |
| Solubility | Soluble in water and many organic solvents |
The parent compound, benzyl alcohol, also has well-characterized properties that can be relevant to the handling and reactivity of its PEGylated derivatives.
| Property of Benzyl Alcohol | Value | Reference |
| Molecular Formula | C7H8O | |
| Molecular Weight | 108.14 g/mol | |
| Boiling Point | 205.3 °C | N/A |
| Flash Point | 101 °C | N/A |
| Solubility in Water | Moderately soluble | N/A |
Experimental Protocols
The following protocols are representative of how this compound can be utilized in the synthesis of a PROTAC. These are adapted from established procedures for similar Benzyl-PEG-alcohol derivatives and should be optimized for specific applications.
Activation of this compound (Tosylation)
This initial step activates the terminal hydroxyl group of the this compound, converting it into a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Nitrogen or Argon gas
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.5 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product (Benzyl-PEG14-OTs).
Coupling of Activated Linker with E3 Ligase Ligand
This step involves the nucleophilic substitution of the tosyl group with an amine-containing E3 ligase ligand.
Materials:
-
Benzyl-PEG14-OTs (from step 3.1)
-
Amine-containing E3 ligase ligand
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Benzyl-PEG14-OTs (1.1 equivalents) in anhydrous DMF (approximately 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
Final PROTAC Synthesis: Coupling with Protein of Interest (POI) Ligand
This final step forms the complete PROTAC molecule through an amide bond formation, assuming the POI ligand has a carboxylic acid for coupling.
Materials:
-
E3 ligase ligand-linker conjugate (from step 3.2)
-
POI ligand with a terminal carboxylic acid
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the POI ligand (1.0 equivalent), the E3 ligase ligand-linker conjugate (1.0 equivalent), and PyBOP (1.2 equivalents) in anhydrous DMF (approximately 0.1 M).
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Signaling Pathways and Logical Relationships
The primary mechanism of action for a PROTAC synthesized using this compound is the induced degradation of a target protein via the ubiquitin-proteasome system.
Safety and Handling
While specific safety data for this compound is not extensively documented, information for the parent compound, benzyl alcohol, provides guidance. Benzyl alcohol is considered to have low acute toxicity. However, it can cause skin and eye irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a valuable and versatile tool for researchers in drug discovery and development. Its primary application as a flexible, hydrophilic linker in the synthesis of PROTACs allows for the creation of potent and effective protein degraders. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory. As the field of targeted protein degradation continues to expand, the utility of well-defined linkers like this compound is expected to grow in importance.
References
An In-depth Technical Guide on the Core Mechanism of Action of Benzyl-PEG14-alcohol as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer but an active and critical component that dictates the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2]
This guide provides a detailed examination of a specific linker, Benzyl-PEG14-alcohol, breaking down its constituent parts to understand its mechanism of action in the context of a PROTAC molecule. We will explore the roles of the benzyl group, the 14-unit polyethylene glycol (PEG) chain, and the terminal alcohol, supported by quantitative data from analogous systems, detailed experimental protocols for PROTAC characterization, and visualizations of the underlying biological and experimental workflows.
The PROTAC Mechanism of Action: A Catalytic Cycle
PROTACs function catalytically to induce protein degradation. The process begins with the PROTAC molecule simultaneously binding to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity, orchestrated by the linker, enables the E3 ligase to transfer ubiquitin from a charged E2 enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another degradation cycle.
Deconstructing the this compound Linker
The specific structure of the this compound linker suggests distinct roles for each of its components in modulating the PROTAC's function and properties.
-
Polyethylene Glycol (PEG) Core (14 units): The PEG component is central to the linker's function.
-
Length and Flexibility: The 14 ethylene glycol units provide a specific length and high degree of flexibility. This is critical for spanning the distance between the POI and E3 ligase binding sites and allowing the complex to adopt a productive conformation for ubiquitin transfer. The optimal linker length is crucial and must be determined empirically for each POI-E3 ligase pair. Insufficient length can prevent ternary complex formation, while excessive length might lead to unproductive binding.
-
Solubility and Permeability: PEG is hydrophilic, which generally improves the aqueous solubility of the often large and lipophilic PROTAC molecule. This is a key challenge in PROTAC design. While high hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating cell permeability.
-
-
Benzyl Group: The inclusion of a benzyl group can serve several purposes.
-
Synthetic Handle: In the context of linker synthesis, a benzyl group is commonly used as a stable protecting group for hydroxyl functions, which can be removed under mild conditions. This allows for controlled, sequential synthesis of complex, heterobifunctional linkers.
-
Conformational Rigidity: Unlike a purely flexible PEG or alkyl chain, a rigid aromatic ring like a benzyl group can introduce a degree of conformational restriction to the linker. This can pre-organize the PROTAC into an active conformation that favors ternary complex formation.
-
Protein-Protein Interactions: In certain cases, aromatic moieties within the linker can engage in specific interactions, such as pi-stacking with residues like tyrosine on the surface of the E3 ligase or POI. Such interactions can contribute to the stability of the ternary complex.
-
-
Terminal Alcohol (-OH): The terminal alcohol group is a versatile functional handle.
-
Attachment Point: It provides a reactive site for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand through chemistries like ether or ester linkages.
-
Property Modulation: The polar hydroxyl group can subtly influence the overall physicochemical properties of the PROTAC, contributing to its solubility profile.
-
Quantitative Impact of Linker Properties on PROTAC Efficacy
While specific data for a this compound linker is not publicly available, the impact of linker composition and length on degradation efficiency is well-documented for model systems like the degradation of BRD4. The following tables summarize representative data from published studies, illustrating how linker modifications affect key parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Impact of Linker Length on BRD4 Degradation (CRBN-based PROTACs)
| PROTAC | Linker Composition | Linker Length (atoms) | BRD4 DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| PROTAC A | PEG | 10 | >1000 | <20 |
| PROTAC B | PEG | 13 | 150 | ~75 |
| PROTAC C | PEG | 16 | 25 | >95 |
| PROTAC D | PEG | 19 | 90 | ~80 |
Data is illustrative and compiled from general findings in the field.
Table 2: Impact of Linker Composition on BRD4 Degradation (VHL-based PROTACs)
| PROTAC | Linker Composition | Linker Length (atoms) | BRD4 DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| PROTAC X | Alkyl Chain | 15 | 85 | ~90 |
| PROTAC Y | PEG Chain | 15 | 30 | >95 |
| PROTAC Z | Rigid Phenyl | 15 | 450 | <50 |
Data is illustrative and compiled from general findings in the field. These tables highlight the principle that a linker's length and chemical nature are critical optimization points, with PEG linkers often providing superior degradation performance.
Experimental Protocols for PROTAC Characterization
A multi-step experimental workflow is required to fully characterize a PROTAC utilizing a linker like this compound. This involves confirming target engagement, assessing ternary complex formation, verifying ubiquitination, and quantifying protein degradation.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. It is invaluable for confirming that the PROTAC can successfully bridge the POI and the E3 ligase.
Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto an SPR sensor chip surface.
-
Analyte Preparation: Prepare a series of solutions containing a fixed concentration of the purified POI and varying concentrations of the PROTAC. Also prepare control solutions of the POI alone and the PROTAC alone.
-
Binding Measurement:
-
Inject the control solution of POI alone over the E3 ligase surface to measure any non-PROTAC-dependent interaction.
-
Inject the control solutions of the PROTAC alone to measure its binary interaction with the immobilized E3 ligase.
-
Inject the pre-incubated mixtures of POI and PROTAC over the E3 ligase surface. An increase in the SPR signal (measured in Response Units, RU) compared to the controls indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the binding data to kinetic models to determine association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (Kₐ). A "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes that cannot form a ternary bridge.
In Vitro Ubiquitination Assay
This biochemical assay directly confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.
Objective: To detect the PROTAC-dependent ubiquitination of the POI.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following purified components in an appropriate reaction buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme (specific to the chosen E3 ligase)
-
The chosen E3 ligase
-
The target POI
-
Biotinylated-Ubiquitin
-
ATP
-
The PROTAC compound at various concentrations (and a vehicle control, e.g., DMSO).
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the enzymatic cascade to proceed.
-
Termination and Lysis: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection (Western Blot):
-
Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for the POI.
-
Wash and then probe with a secondary antibody.
-
To detect ubiquitination, separately probe with Streptavidin-HRP (which binds to the biotinylated ubiquitin).
-
-
Data Analysis: A ladder of high-molecular-weight bands appearing above the band for the unmodified POI on the Western blot indicates polyubiquitination. The intensity of this ladder should increase with PROTAC concentration.
Cellular Degradation Assay: Western Blot
The definitive cellular assay for a PROTAC is to measure the reduction in the levels of the endogenous target protein within cells.
Objective: To quantify the degradation of the target POI in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) in a multi-well plate and allow them to adhere. Treat the cells with serial dilutions of the PROTAC compound for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of total protein from each sample into the wells of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the POI.
-
Simultaneously, or after stripping, incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Impact on Signaling Pathways
By inducing the degradation of a target protein, a PROTAC can effectively shut down an entire signaling pathway that is dependent on that protein. For instance, a PROTAC targeting a key kinase in the PI3K/Akt/mTOR pathway can lead to the downstream deactivation of proteins involved in cell growth, proliferation, and survival.
Conclusion
The this compound linker exemplifies the chemical sophistication required for modern PROTAC design. Its mechanism of action is a composite of the functions of its individual components. The 14-unit PEG chain provides the necessary length, flexibility, and solubility to facilitate the formation of a productive ternary complex. The benzyl group can impart conformational rigidity and potentially engage in stabilizing interactions, while the terminal alcohol serves as a crucial synthetic attachment point. The rational design and optimization of such linkers, validated through a rigorous suite of biophysical, biochemical, and cellular assays, are paramount to developing potent and selective protein-degrading therapeutics.
References
An In-depth Technical Guide to the Role of the Benzyl Group in PEG Linkers
For researchers, scientists, and drug development professionals, the precise engineering of linker molecules is a cornerstone of creating effective therapeutics. Poly(ethylene glycol) (PEG) linkers are instrumental in improving the solubility, stability, and pharmacokinetic profiles of drugs.[1] Within the synthetic strategies used to construct these linkers, the benzyl group plays a multifaceted and critical role. This guide elucidates the function of the benzyl group in PEG linkers, covering its use as a robust protecting group, its pivotal function in advanced self-immolative systems, and its influence on the physicochemical properties of bioconjugates.
The Benzyl Group as a Versatile Protecting Group
In the multi-step synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), it is essential to temporarily mask reactive functional groups to ensure controlled, sequential reactions.[2] The benzyl group (Bn) is a widely employed protecting group for hydroxyl (-OH) functions during the synthesis of PEG linkers, prized for its unique combination of stability and selective reactivity.[2]
Key Advantages:
-
Robust Stability : Benzyl ethers exhibit remarkable stability across a broad spectrum of chemical conditions, including strongly acidic and basic environments.[1] This resilience is crucial as it preserves the integrity of the PEG linker during subsequent synthetic modifications on other parts of the molecule.[1]
-
Orthogonal Deprotection : The benzyl group offers excellent orthogonality. It remains intact under conditions used to remove other common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality is fundamental for creating heterobifunctional linkers where different ends of the PEG chain must be modified independently.
-
Mild Cleavage : Despite its stability, the benzyl group can be removed under very mild and highly specific conditions through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). This process is highly selective and does not typically affect other sensitive functional groups within the molecule, ensuring the final conjugate is not damaged.
The following table summarizes representative data from a forced degradation study, highlighting the superior stability of the benzyl ether linkage compared to other common protecting groups under harsh chemical conditions.
| Protecting Group | Condition | % Intact Linker (after 24h) | Cleavage Method |
| Benzyl Ether | Strong Acid (e.g., TFA) | >95% | Catalytic Hydrogenolysis (H₂/Pd-C) |
| Benzyl Ether | Strong Base (e.g., NaOH) | >95% | Catalytic Hydrogenolysis (H₂/Pd-C) |
| tert-Butyl (t-butyl) Ether | Strong Acid (e.g., TFA) | <5% | Acid (e.g., TFA) |
| Fmoc | Strong Base (e.g., Piperidine) | <5% | Base (e.g., Piperidine) |
This table presents illustrative data based on established chemical principles to demonstrate comparative stability.
A. Protection of PEG-hydroxyl via Williamson Ether Synthesis
The most common method for introducing a benzyl protecting group onto a PEG linker is the Williamson ether synthesis.
-
Objective : To form a stable benzyl ether by reacting a terminal hydroxyl group of a PEG molecule with a benzylating agent.
-
Methodology :
-
The terminal hydroxyl group of the PEG molecule is deprotonated using a strong base, such as sodium hydride (NaH), to form a reactive alkoxide.
-
The resulting PEG-alkoxide acts as a nucleophile, attacking a benzylating agent like benzyl bromide.
-
The nucleophilic substitution reaction displaces the bromide, forming the stable benzyl ether and a salt byproduct (e.g., NaBr).
-
The reaction progress is monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The final product is purified and its structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
B. Deprotection via Catalytic Hydrogenolysis
The removal of the benzyl group is most efficiently achieved through catalytic hydrogenolysis.
-
Objective : To selectively cleave the benzyl ether bond to regenerate the free hydroxyl group without disturbing other functional groups.
-
Methodology :
-
The benzyl-protected PEG linker is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
A palladium-on-carbon (Pd/C) catalyst is added to the solution.
-
The reaction vessel is flushed with hydrogen gas (H₂), and the reaction proceeds under a hydrogen atmosphere, often with stirring.
-
The hydrogenolysis reaction cleaves the carbon-oxygen bond of the ether, yielding the deprotected PEG-alcohol and toluene as a byproduct.
-
Upon completion, the solid catalyst is removed by filtration. The solvent and the volatile toluene byproduct are removed under reduced pressure.
-
The purity of the final deprotected PEG linker is assessed by HPLC and its identity confirmed by NMR.
-
The Benzyl Group in Self-Immolative Linkers
Perhaps the most sophisticated application of the benzyl group in PEG linkers is its role as the core component of self-immolative spacers, particularly in the context of ADCs. These linkers are engineered to be stable in circulation but to fragment and release a drug payload upon encountering a specific trigger in the target cell, such as a lysosomal enzyme.
The most common self-immolative system is based on p-aminobenzyl alcohol (PABA) or its derivatives.
-
Mechanism of Action :
-
Trigger : The linker is designed with a trigger site, often a peptide sequence (e.g., Val-Cit) that is recognized and cleaved by a specific enzyme like Cathepsin B, which is overexpressed in many tumor cells.
-
Electronic Cascade : Once the enzyme cleaves the trigger, it exposes an aniline (amino group) on the benzyl ring. This initiates a spontaneous 1,6-elimination reaction, an electronic cascade that is irreversible.
-
Payload Release : The 1,6-elimination results in the fragmentation of the linker into an aza-quinone methide intermediate, releasing carbon dioxide and, most importantly, the unmodified, fully active drug payload.
-
This "self-immolative" or "self-sacrificial" breakdown ensures that the drug is released precisely at the target site, minimizing off-target toxicity and maximizing therapeutic efficacy. The kinetics of this release can be fine-tuned by adding electron-donating or withdrawing groups to the benzyl ring.
-
Objective : To quantify the rate and extent of drug release from a self-immolative linker conjugate in response to a specific trigger.
-
Methodology :
-
Enzymatic Cleavage Assay : The ADC is incubated in a buffer solution (e.g., pH 5.5 to mimic the lysosomal environment) containing the target enzyme (e.g., Cathepsin B).
-
Sample Analysis : At various time points, aliquots of the reaction mixture are taken. The reaction is quenched, and the sample is analyzed using Reverse-Phase HPLC (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification : The amount of released drug is quantified by measuring the area of its corresponding peak in the chromatogram and comparing it to a standard curve. This allows for the calculation of the release half-life.
-
Stability Assay : A control experiment is run in parallel where the ADC is incubated in human plasma or serum without the enzyme to assess its stability in circulation.
-
Modulating Physicochemical Properties
Beyond its roles in synthesis and drug release, the inherent chemical nature of the benzyl group—being aromatic and hydrophobic—can influence the overall physicochemical properties of the PEG-drug conjugate.
-
Solubility and Aggregation : While the PEG chain itself confers high water solubility, the addition of a hydrophobic benzyl group can impact the molecule's amphiphilicity. This property can be harnessed in drug delivery systems where self-assembly into nanoparticles or micelles is desired, potentially improving drug loading and stability.
-
Hydrophobic Interactions : The benzyl group can participate in hydrophobic or π-stacking interactions, which may influence how the drug conjugate interacts with biological membranes or carrier proteins.
This modulation of properties is a key consideration during the design phase of a linker, as it can affect the conjugate's formulation, stability, and in vivo behavior.
Conclusion
The benzyl group is far more than a simple structural component in PEG linkers; it is a strategic tool that provides synthetic versatility, enables sophisticated drug release mechanisms, and helps modulate the final properties of a bioconjugate. Its robustness and orthogonality as a protecting group are essential for the controlled synthesis of complex molecules. Concurrently, its central role in self-immolative systems has paved the way for highly targeted, safer, and more effective therapies, particularly in oncology. A thorough understanding of the chemistry and application of the benzyl group is therefore indispensable for professionals dedicated to advancing the field of drug delivery and development.
References
An In-depth Technical Guide to the Solubility and Stability of Benzyl-PEG14-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG14-alcohol is a bifunctional molecule increasingly utilized in biochemical and pharmaceutical research, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). It consists of a benzyl group ether-linked to a polyethylene glycol (PEG) chain of 14 ethylene oxide units, terminating in a primary alcohol. This structure imparts a unique combination of hydrophilicity from the PEG chain and hydrophobicity from the benzyl group, influencing its solubility and stability, which are critical parameters for its application in drug development and experimental biology. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, details experimental protocols for their assessment, and outlines potential degradation pathways.
Physicochemical Properties
This compound is an amphiphilic molecule. The long, hydrophilic PEG chain generally confers good aqueous solubility, while the terminal benzyl group is hydrophobic. The terminal primary alcohol provides a reactive site for further chemical modification.
| Property | Description |
| Molecular Formula | C35H64O15 |
| Molecular Weight | 724.88 g/mol |
| Appearance | Varies from a colorless to pale yellow oil or waxy solid at room temperature, depending on purity and specific isomer distribution. |
| Key Structural Features | A terminal benzyl ether group (labile under certain conditions), a flexible polyethylene glycol (PEG) spacer, and a terminal primary alcohol (reactive hydroxyl group). |
Solubility Profile
The solubility of this compound is dictated by the interplay between its hydrophilic PEG chain and its hydrophobic benzyl moiety. While specific quantitative data for this compound is not extensively published, a representative solubility profile can be extrapolated from data on similar compounds and the parent molecules. The hydrophilic PEG linker is known to increase the water solubility of the overall compound in aqueous media[1][2].
Table 1: Representative Solubility of Benzyl-PEG-Alcohol Compounds
The following values are estimates based on the physicochemical properties of PEG and benzyl alcohol and data from similar compounds. These should be experimentally verified for this compound.
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | > 50 | Solubility is dependent on temperature and concentration. Gentle warming (e.g., to 37°C) and agitation can aid dissolution. At high concentrations, hydrophobic interactions may lead to aggregation. |
| Phosphate Buffered Saline (PBS, pH 7.4) | > 50 | Generally well-soluble. High salt concentrations could potentially decrease solubility ("salting out" effect). |
| Dimethyl Sulfoxide (DMSO) | > 100 | Readily soluble. |
| N,N-Dimethylformamide (DMF) | > 100 | Readily soluble. |
| Ethanol | > 100 | Readily soluble. |
| Dichloromethane (DCM) | > 100 | Readily soluble. |
| Diethyl Ether | Soluble | Miscible. |
| Hexanes | Insoluble | The polarity of the PEG chain makes it insoluble in nonpolar aliphatic solvents. |
Experimental Protocol: Determining Aqueous Solubility
A common method to determine the equilibrium solubility of a compound in an aqueous buffer is the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a low-protein-binding 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Prepare a series of standard solutions of this compound with known concentrations. Analyze the filtered supernatant and the standard solutions by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), leveraging the UV absorbance of the benzyl group.
-
Calculation: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of the compound in the saturated supernatant, which represents its equilibrium solubility.
Stability Profile
The stability of this compound is a critical consideration for its storage and use in experimental protocols. Degradation can occur at two primary sites: the benzyl ether linkage and the polyethylene glycol chain.
Key Factors Influencing Stability:
-
pH: The benzyl ether group is susceptible to cleavage under acidic conditions.
-
Oxidizing Agents: Both the benzyl group and the PEG chain are prone to oxidation. This can be accelerated by exposure to atmospheric oxygen, transition metals, and light.
-
Temperature: Elevated temperatures can accelerate both oxidative degradation of the PEG chain and potential hydrolysis of the ether linkage.
-
Enzymes: In biological systems, metabolic enzymes may cleave the benzyl group or, less commonly, degrade the PEG chain.
Table 2: Recommended Storage and Handling Conditions
| Condition | Solid Form | Stock Solution |
| Temperature | Long-term: -20°C. Short-term: 2-8°C. | Long-term (up to 6 months): -80°C. Short-term (up to 1 month): -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation. | Use anhydrous solvents for preparing stock solutions. Purge vials with inert gas before sealing. |
| Light | Store in an amber vial or otherwise protected from light to prevent photo-oxidative degradation. | Store solutions in amber vials or wrapped in foil. |
| Moisture | Store in a desiccated environment. The PEG chain is hygroscopic. | Use anhydrous solvents. |
Degradation Pathways
Understanding the potential degradation pathways is essential for troubleshooting experiments and ensuring the integrity of the molecule.
-
Benzyl Ether Cleavage : The benzyl group can be cleaved under acidic conditions, exposing the primary alcohol on the PEG chain. It is also sensitive to oxidative conditions and can be removed by catalytic hydrogenolysis.
-
PEG Chain Oxidation : The PEG chain is susceptible to oxidative degradation, a process that can be initiated by heat, transition metal ions, or light. This typically involves a free-radical mechanism leading to random chain scission and the formation of various byproducts, including aldehydes, formates, and shorter PEG fragments[1][3].
In a biological context, the benzyl group can be metabolized. Studies on benzyl alcohol metabolism in microorganisms show a pathway proceeding through oxidation to benzaldehyde and then benzoic acid, which can be further degraded.
Experimental Protocol: Accelerated Stability Study
To assess the stability of this compound, an accelerated stability study can be performed. This involves subjecting the compound to stress conditions to predict its shelf-life under normal storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in both solid form and dissolved in a relevant solvent (e.g., an aqueous buffer).
-
Stress Conditions: Expose the aliquots to various stress conditions in controlled stability chambers. A common protocol involves:
-
Elevated Temperature/Humidity: 40°C with 75% relative humidity (RH).
-
Photostability: Exposure to a defined light source (e.g., xenon lamp).
-
pH Stress: Incubation in buffers of varying pH (e.g., pH 3, 7, 9).
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the withdrawn samples and a control sample (stored at -80°C) to assess degradation.
-
Purity Assessment: Use a stability-indicating HPLC method (e.g., reverse-phase HPLC-UV) to quantify the remaining parent compound and detect the appearance of degradation products.
-
PEG Chain Integrity: For suspected PEG degradation, High-Performance Size-Exclusion Chromatography (HP-SEC) can be used to detect changes in the molecular weight distribution, such as the appearance of shorter fragments or aggregates.
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to monitor the integrity of the benzyl group. Cleavage of the benzyl ether would result in the disappearance of its characteristic aromatic signals and the appearance of new signals corresponding to the degradation products.
-
Conclusion
This compound is a versatile chemical tool whose efficacy is dependent on its solubility and stability. It is generally soluble in water and common polar organic solvents. The primary stability concerns are the cleavage of the benzyl ether under acidic conditions and the oxidative degradation of the PEG chain, which can be mitigated by proper storage and handling—specifically, by storing the compound at low temperatures, under an inert atmosphere, and protected from light. For critical applications, it is highly recommended that researchers experimentally verify the solubility and stability in their specific systems using the protocols outlined in this guide.
References
An In-depth Technical Guide to Benzyl-PEG14-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG14-alcohol, a heterobifunctional linker molecule increasingly utilized in advanced drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, synthesis, and applications, offering structured data and methodologies to support research and development efforts.
Core Molecular Data
This compound is a polyethylene glycol (PEG)-based molecule featuring a benzyl ether at one terminus and a primary alcohol at the other. The PEG chain, comprising 14 ethylene glycol units, imparts hydrophilicity and favorable pharmacokinetic characteristics to conjugated molecules.
| Property | Value | Source |
| Molecular Formula | C35H64O15 | [1] |
| Molecular Weight | 724.87 g/mol | [1] |
Physicochemical Properties
The properties of this compound are largely defined by its constituent parts: the hydrophobic benzyl group and the hydrophilic PEG chain.
| Property | Description | Notes |
| Solubility | This compound is expected to have good solubility in a range of organic solvents and aqueous solutions. The long PEG chain enhances water solubility. | The benzyl group provides some hydrophobic character, making it soluble in solvents like dichloromethane and chloroform. |
| Stability | The molecule is relatively stable under standard laboratory conditions. The benzyl ether can be cleaved under acidic conditions or through catalytic hydrogenolysis. The PEG chain itself can be susceptible to oxidative degradation, a process that can be expedited by heat, light, and the presence of transition metals. | For long-term storage, it is recommended to keep the solid compound at -20°C under an inert atmosphere. Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid multiple freeze-thaw cycles. |
Synthesis and Purification
The synthesis of this compound typically involves the Williamson ether synthesis, where benzyl chloride is reacted with the mono-anion of PEG14 under basic conditions.
General Synthesis Protocol
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve polyethylene glycol (with 14 repeating units) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Deprotonation : Add a strong base, such as sodium hydride, to the solution at 0°C to deprotonate one of the terminal hydroxyl groups of the PEG.
-
Benzylation : Slowly add benzyl chloride to the reaction mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching : Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction : Extract the product into an organic solvent like dichloromethane.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a common and effective method.
| Parameter | Recommended Conditions |
| Column | C18 stationary phase |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 30% to 70% over 30 minutes) |
| Detection | UV at 254 nm (to detect the benzyl group) |
Applications in Drug Development
This compound is a key building block in the synthesis of more complex biomolecules, most notably as a linker in PROTACs. The benzyl group serves as a stable protecting group for one end of the linker, while the terminal alcohol can be activated for conjugation to a ligand for a target protein or an E3 ubiquitin ligase.
Role in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. The length and flexibility of the PEG14 chain in this compound can be advantageous in optimizing the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for incorporating this compound into a PROTAC.
-
Activation of the Terminal Alcohol : The terminal hydroxyl group of this compound is activated to facilitate coupling. A common method is tosylation:
-
Dissolve this compound in anhydrous dichloromethane under an inert atmosphere.
-
Add triethylamine, followed by the dropwise addition of p-toluenesulfonyl chloride.
-
Stir the reaction at room temperature for 12-24 hours.
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine, then dry and concentrate.
-
-
Conjugation to the First Ligand : The activated Benzyl-PEG14-linker is then reacted with the first binding ligand (either for the target protein or the E3 ligase), typically through a nucleophilic substitution reaction.
-
Deprotection of the Benzyl Group : The benzyl group is removed to expose a hydroxyl group at the other end of the linker. This is commonly achieved through catalytic hydrogenolysis (e.g., using palladium on carbon and a hydrogen source).
-
Activation of the Newly Exposed Alcohol : The newly deprotected alcohol is then activated (e.g., via tosylation or conversion to a mesylate).
-
Conjugation to the Second Ligand : The activated linker-ligand conjugate is then reacted with the second binding ligand to complete the PROTAC synthesis.
-
Purification : The final PROTAC is purified to a high degree using preparative HPLC.
Visualization of PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC facilitates the ubiquitination and subsequent degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
This guide provides foundational information for researchers working with this compound. The provided protocols are general and may require optimization based on the specific properties of the molecules being conjugated. Careful characterization of all intermediates and the final product is essential for successful drug development.
References
Commercial Availability of Benzyl-PEG14-alcohol for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Benzyl-PEG14-alcohol, a key reagent in the field of targeted protein degradation. This document outlines its core applications, available suppliers, and relevant experimental considerations for its use in research and development.
Introduction to this compound
This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker that is functionalized with a benzyl group at one terminus and a hydroxyl group at the other. Its chemical structure makes it an ideal tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
The PEG14 linker component of this compound offers several advantages in PROTAC design, including increased hydrophilicity and improved pharmacokinetic properties of the final PROTAC molecule. The length of the PEG chain is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Commercial Availability and Suppliers
This compound is available for research purposes from various chemical suppliers. The following table summarizes the available quantitative data from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedChemExpress | This compound | HY-132051 | >98% (typical) | Inquire |
Note: This table is based on publicly available information and may not be exhaustive. Purity and available quantities are subject to batch-to-batch variability and should be confirmed with the supplier.
Core Applications in Research
The primary application of this compound is in the synthesis of PROTACs. The terminal hydroxyl group can be readily modified to incorporate a warhead that binds to the target protein of interest. The benzyl group can be deprotected to reveal a functional group for conjugation to an E3 ligase ligand.
The use of PEG linkers, such as in this compound, is a prevalent strategy in PROTAC development. Statistics indicate that a significant percentage of reported PROTAC molecules utilize PEG linkers to enhance solubility and provide synthetic flexibility for optimizing linker length.
Experimental Protocols
While a specific, detailed synthesis protocol for a PROTAC using this compound is proprietary to the end-user's project, a representative experimental workflow for the synthesis and characterization of a PROTAC is provided below. This protocol is adapted from methodologies described for similar long-chain PEG linkers.
Representative PROTAC Synthesis Workflow
A typical synthesis involves a multi-step process:
-
Activation of the Terminal Alcohol: The hydroxyl group of this compound is activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution.
-
Coupling with the E3 Ligase Ligand: The activated PEG linker is reacted with an amine-containing E3 ligase ligand.
-
Deprotection of the Benzyl Group: The benzyl protecting group is removed to expose a functional group for the next coupling step.
-
Coupling with the Target Protein Ligand: The deprotected and functionalized linker-E3 ligase ligand conjugate is then coupled to the ligand for the protein of interest (POI).
-
Purification: The final PROTAC molecule is purified using techniques such as preparative HPLC.
Characterization of PROTAC Activity
Once synthesized, the efficacy of the PROTAC is assessed through a series of in vitro assays:
-
Western Blot Analysis: To confirm the degradation of the target protein in cells treated with the PROTAC.
-
Cell Viability Assays (e.g., MTS Assay): To determine the cytotoxic effects of the PROTAC on cells.
-
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR): To measure the binding affinity and kinetics of the PROTAC in forming the ternary complex with the target protein and the E3 ligase.
Visualizing the PROTAC Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow.
References
safety and handling guidelines for Benzyl-PEG14-alcohol
An In-depth Technical Guide to the Safety and Handling of Benzyl-PEG14-alcohol
Disclaimer
No specific Safety Data Sheet (SDS) is currently available for this compound. This guide is compiled from publicly available safety information for Benzyl Alcohol and Polyethylene Glycol (PEG). The PEGylation of benzyl alcohol is expected to alter its physicochemical and toxicological properties. This document should be used as a guideline only. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
Introduction
This compound is a molecule that combines the aromatic benzyl alcohol moiety with a polyethylene glycol (PEG) chain of 14 repeating ethylene oxide units. Benzyl alcohol is a commonly used solvent and preservative, while PEGylation is a widely employed technique in drug development to enhance the solubility, stability, and pharmacokinetic profile of molecules. This guide provides a comprehensive overview of the known safety and handling considerations for the constituent parts of this compound, intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
The primary hazards associated with this compound are expected to derive from the benzyl alcohol component. Polyethylene glycols are generally considered to have low toxicity.[1][2]
GHS Classification for Benzyl Alcohol:
-
Acute Toxicity, Oral (Category 4) [3]
-
Acute Toxicity, Inhalation (Category 4) [3]
-
Serious Eye Irritation (Category 2A) [3]
-
Skin Irritation (Category 2)
-
May cause an allergic skin reaction.
Hazard Statements for Benzyl Alcohol:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
-
H319: Causes serious eye irritation.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The Influence of the PEG-14 Moiety
The addition of a 14-unit polyethylene glycol chain is likely to significantly alter the properties of benzyl alcohol:
-
Increased Water Solubility: PEGs are hydrophilic and will increase the aqueous solubility of the molecule.
-
Reduced Volatility: The increased molecular weight will lead to a lower vapor pressure, reducing the inhalation hazard.
-
Altered Toxicity Profile: PEGylation generally reduces the toxicity of parent compounds. PEGs themselves have very low oral and dermal toxicity. However, the complete toxicological profile of this compound has not been determined.
-
Potential for Anti-PEG Antibodies: Repeated exposure to PEGylated compounds can lead to the formation of anti-PEG antibodies, which may affect the efficacy and safety of the substance.
Data Presentation
Table 1: Physical and Chemical Properties of Benzyl Alcohol
| Property | Value | Reference |
| Molecular Formula | C₇H₈O | |
| Molecular Weight | 108.14 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Mildly aromatic | |
| Boiling Point | 205.3 °C (401.5 °F) | |
| Melting Point | -15.2 °C (4.6 °F) | |
| Flash Point | 104 °C (219 °F) | |
| Solubility in Water | 4 g/100 mL | |
| Density | 1.044 g/cm³ |
Table 2: Acute Toxicity Data for Benzyl Alcohol
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 1230 mg/kg | |
| Dermal LD50 | Rabbit | 2000 mg/kg |
Experimental Protocols
Standard Handling Procedure
A standard protocol for handling this compound in a laboratory setting should be established to minimize exposure.
Materials:
-
This compound
-
Appropriate solvent
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Analytical balance
-
Glassware
Procedure:
-
Don appropriate PPE before handling the compound.
-
Perform all manipulations of the compound within a certified chemical fume hood.
-
Accurately weigh the desired amount of this compound.
-
Add the solvent to the solid in a suitable container.
-
Mix until the compound is fully dissolved.
-
Clearly label the container with the compound name, concentration, date, and responsible individual.
-
Clean any spills immediately according to the spill response protocol.
-
Dispose of waste in a designated, labeled hazardous waste container.
Spill Response Protocol
For small spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
For large spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Mandatory Visualizations
Caption: General Laboratory Chemical Handling Workflow.
Caption: First Aid Protocol for Chemical Exposure.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator is necessary.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
While specific safety data for this compound is not available, a conservative approach based on the known hazards of benzyl alcohol is recommended. The addition of the PEG-14 chain is likely to reduce the overall toxicity and volatility of the molecule. However, all laboratory personnel should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, when handling this compound. A comprehensive, substance-specific risk assessment is the most reliable way to ensure a safe working environment.
References
An In-depth Technical Guide to Benzyl-PEG14-alcohol: Properties, Applications in PROTAC Development, and Experimental Protocols
This technical guide provides a comprehensive overview of Benzyl-PEG14-alcohol, a heterobifunctional linker molecule of significant interest to researchers, scientists, and drug development professionals. While a discrete CAS number for this compound is not consistently reported in chemical databases, this guide furnishes information on its properties, synonyms, and the broader context of its application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Synonyms
This compound belongs to a class of polyethylene glycol (PEG) linkers characterized by a benzyl ether at one terminus and a primary alcohol at the other. The "14" in its name denotes the number of repeating ethylene glycol units. The absence of a specific CAS number for the 14-unit chain is common for longer PEG derivatives, which are often characterized as a population of molecules with an average chain length.
Synonyms for this class of compounds include:
-
α-(Phenylmethyl)-ω-hydroxy-poly(oxy-1,2-ethanediyl)
-
Benzyl-poly(ethylene glycol)-alcohol
-
Monobenzyl ether of polyethylene glycol
For the purposes of sourcing and identification, it is often more practical to refer to the specific PEG length (n=14) and the terminal functional groups.
Quantitative Data and Analogues
The table below summarizes the key quantitative data for this compound and its shorter, more commonly cited analogues. This information is critical for stoichiometric calculations in synthesis and for understanding the physicochemical properties of the linker.
| Compound Name | PEG Units (n) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Benzyl-PEG2-alcohol | 2 | C11H16O3 | 196.24 | 2050-25-1 |
| Benzyl-PEG3-alcohol | 3 | C13H20O4 | 240.29 | 55489-58-2 |
| Benzyl-PEG4-alcohol | 4 | C15H24O5 | 284.35 | 108737-23-3 |
| Benzyl-PEG6-alcohol | 6 | C19H32O7 | 372.45 | 24342-68-5 |
| Benzyl-PEG13-alcohol | 13 | C31H56O14 | 652.76 | 26403-74-7 |
| This compound | 14 | C35H64O15 | 724.42 | N/A |
Data compiled from various chemical supplier databases. The CAS numbers for shorter analogues are provided for reference.
Application in PROTAC Drug Development
Benzyl-PEG-alcohol linkers are integral components in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker itself is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1]
The PEG component of the linker serves several crucial functions:
-
Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often-hydrophobic PROTAC molecule.[3]
-
Flexibility and Length: The length of the PEG linker is a key parameter that must be optimized to enable the formation of a productive ternary complex. Linkers that are too short may lead to steric hindrance, while those that are too long may result in an unstable complex.[4] The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for binding to both the POI and the E3 ligase.
-
Pharmacokinetics: The PEG chain can influence the pharmacokinetic properties of the PROTAC, such as its absorption, distribution, metabolism, and excretion (ADME).
The benzyl group serves as a protecting group for the terminal alcohol, which can be deprotected to allow for further chemical modification and conjugation to either the POI-binding ligand or the E3 ligase-binding ligand.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of PROTACs and a typical workflow for their development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
The following are generalized protocols for the synthesis of a PROTAC using a Benzyl-PEG-alcohol linker and for the subsequent evaluation of protein degradation via Western Blot.
1. PROTAC Synthesis via Activation of Benzyl-PEG-alcohol
This protocol describes a two-step process involving the activation of the terminal alcohol of the Benzyl-PEG linker, followed by conjugation to an amine-containing ligand (either for the POI or the E3 ligase).
-
Step 1: Activation of the Terminal Hydroxyl Group (Tosylation)
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Add triethylamine (TEA) (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Benzyl-PEG14-OTs by flash column chromatography.
-
-
Step 2: Conjugation to an Amine-containing Ligand
-
Dissolve the amine-containing ligand (1.0 equivalent) and Benzyl-PEG14-OTs (1.1 equivalents) in anhydrous dimethylformamide (DMF) to a concentration of 0.1 M.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the desired conjugate.
-
2. Western Blot Analysis of POI Degradation
This protocol is used to quantify the extent of POI degradation in cells treated with a PROTAC.
-
Materials and Reagents:
-
Cultured cells expressing the POI
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)
-
Primary antibody specific for the POI
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Separate the proteins by SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG14-alcohol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is a critical component in PROTAC design, significantly influencing the efficacy, selectivity, and pharmacokinetic properties of the molecule.[4] Poly(ethylene glycol) (PEG) linkers are widely used due to their ability to enhance solubility, improve pharmacokinetic profiles, and offer synthetic versatility for optimizing linker length.[3] Benzyl-PEG14-alcohol is a PEG-based linker that provides a significant spatial separation between the two ligands, which can be crucial for the formation of a stable and productive ternary complex. These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing this compound as a key building block.
PROTAC Signaling Pathway
The fundamental mechanism of action for a PROTAC is the induced degradation of a target protein. This process involves the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section outlines a representative two-step protocol for the synthesis of a PROTAC using this compound. The protocol involves the activation of the terminal alcohol of the PEG linker, followed by sequential coupling to the E3 ligase ligand and the POI ligand.
Step 1: Activation of this compound via Tosylation
This initial step activates the terminal hydroxyl group of the this compound, converting it into a good leaving group (tosylate) for subsequent nucleophilic substitution.
Caption: Workflow for the tosylation of this compound.
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tosylated linker, Benzyl-PEG14-OTs.
Step 2: Coupling of Benzyl-PEG14-OTs with an Amine-Containing E3 Ligase Ligand
This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.
Protocol:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG14-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
Step 3: Coupling of E3 Ligase Ligand-Linker Conjugate with a POI Ligand
This final step forms the complete PROTAC molecule through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.
Protocol:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEG14-Benzyl (1.0 eq), and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
Data Presentation: Characterization and Purity Analysis
The final PROTAC product should be thoroughly characterized to confirm its identity and purity.
| Analysis Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural confirmation | Peaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker. |
| ¹³C NMR | Structural confirmation | Resonances consistent with the proposed PROTAC structure. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Observed mass consistent with the calculated exact mass of the PROTAC. |
| Analytical HPLC | Purity assessment | A single major peak indicating high purity (typically >95%). |
Quantitative Comparison of PROTAC Linker Performance
The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax) and pharmacokinetic (PK) profile of a PROTAC. Below is a table summarizing representative data illustrating the influence of linker type and length on these key parameters. While specific data for this compound is not provided, the table serves as a comparative guide.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | Alkyl | 10 | 150 | 85 | 5.2 |
| PROTAC B | Alkyl | 14 | 75 | 90 | 4.8 |
| PROTAC C | PEG | 10 | 120 | 92 | 7.5 |
| PROTAC D (representative) | PEG | 14 | 50 | 95 | 8.1 |
| PROTAC E | Rigid (e.g., piperazine) | 12 | 250 | 70 | 3.1 |
This data is illustrative and will vary depending on the specific POI, E3 ligase, and ligands used.
Conclusion
PEG linkers, such as this compound, are valuable tools in the design of effective PROTACs. They offer a means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The provided protocols offer a general framework for the synthesis of PROTACs using this compound. Researchers should note that optimization of reaction conditions may be necessary for specific ligand combinations. The systematic variation of linker length and composition remains a key strategy in the development of potent and selective PROTAC degraders.
References
Application Notes and Protocols for Benzyl-PEG14-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have gained significant traction in ADC development due to their favorable physicochemical properties.
This document provides detailed application notes and protocols for the utilization of Benzyl-PEG14-alcohol, a discrete PEG linker, in the development of ADCs. The incorporation of a 14-unit PEG chain offers a balance of hydrophilicity to counteract payload-induced aggregation and sufficient length to potentially improve pharmacokinetic profiles. The benzyl protecting group on one end and a terminal alcohol on the other allows for a controlled, sequential conjugation strategy.
Core Advantages of this compound in ADC Development
The use of a mid-length, monodisperse PEG linker like this compound offers several key advantages in the design and optimization of ADCs:
-
Enhanced Hydrophilicity: The PEG chain increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic payloads. This can mitigate aggregation, a common challenge in ADC manufacturing and formulation.
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can lead to a longer circulation half-life and reduced clearance of the ADC. This prolonged exposure can enhance the therapeutic efficacy.
-
Reduced Immunogenicity: The flexible PEG chain can shield the linker-payload from the immune system, potentially reducing the immunogenicity of the ADC.
-
Controlled Drug-to-Antibody Ratio (DAR): The use of a discrete PEG linker allows for more precise control over the conjugation chemistry, leading to a more homogeneous ADC product with a well-defined DAR. This is a critical quality attribute for ensuring batch-to-batch consistency and a predictable safety and efficacy profile.
Data Presentation
The following tables summarize representative quantitative data for an ADC constructed using a this compound linker. This data is illustrative and based on trends observed for similar PEGylated ADCs in the scientific literature. Actual results will vary depending on the specific antibody, payload, and conjugation strategy employed.
Table 1: Representative Characterization of a Trastuzumab-PEG14-MMAE ADC
| Parameter | Representative Value | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 3.7 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Monomer Purity | >95% | Size-Exclusion Chromatography (SEC-HPLC) |
| Aggregates | <5% | Size-Exclusion Chromatography (SEC-HPLC) |
| In Vitro Plasma Stability (% intact ADC after 7 days) | >90% | LC-MS Analysis |
Table 2: Representative In Vitro Cytotoxicity of a Trastuzumab-PEG14-MMAE ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| SK-BR-3 | High HER2 | 20 |
| BT-474 | High HER2 | 35 |
| MDA-MB-231 | Low/Negative HER2 | >10,000 |
| Free MMAE (SK-BR-3) | N/A | 0.8 |
Table 3: Representative Pharmacokinetic Parameters of a Trastuzumab-PEG14-MMAE ADC in a Rodent Model
| Parameter | Representative Value |
| Half-life (t½) | ~150 hours |
| Area Under the Curve (AUC) | ~5000 µg*h/mL |
| Clearance (CL) | ~0.2 mL/h/kg |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound. A common strategy involves a two-step conjugation process targeting surface-exposed lysine residues on the antibody.
Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-PEG14-Linker)
This protocol describes the activation of the this compound and its subsequent conjugation to a payload, using Monomethyl Auristatin E (MMAE) as an example.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas
-
p-Nitrophenyl chloroformate
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Monomethyl Auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in anhydrous methanol under an inert atmosphere.
-
Add 10% Pd/C catalyst (typically 10% w/w of the starting material).
-
Purge the reaction vessel with hydrogen gas and stir vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected PEG14-alcohol.
-
-
Activation of the PEG14-alcohol:
-
Dissolve the deprotected PEG14-alcohol in anhydrous DCM under an inert atmosphere and cool to 0°C.
-
Add TEA (1.5 equivalents).
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the activated PEG14-p-nitrophenyl (PNP) carbonate.
-
-
Conjugation to MMAE:
-
Dissolve the activated PEG14-PNP carbonate and MMAE (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) and stir the reaction at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the formation of the PEG14-MMAE conjugate by LC-MS.
-
Purify the product by reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the Payload-PEG14-Linker conjugate as a white solid.
-
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the purified Payload-PEG14-Linker to the lysine residues of a monoclonal antibody (e.g., Trastuzumab).
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-PEG14-Linker conjugate
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the Payload-PEG14-Linker conjugate in anhydrous DMSO.
-
Add NHS (1.5 equivalents) and DCC (1.5 equivalents) to activate the terminal carboxyl group (if present on the linker). Note: The activation chemistry will depend on the functional group available on the linker for antibody conjugation.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody) to achieve the desired DAR. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of the quenching solution.
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column with a suitable storage buffer.
-
Collect the fractions containing the purified ADC.
-
-
Characterization and Storage:
-
Determine the final protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using HIC-HPLC.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Store the purified ADC at 2-8°C or frozen at -80°C.
-
Visualizations
The following diagrams illustrate key conceptual and experimental workflows in the development of ADCs using this compound.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Workflow for Drug-to-Antibody Ratio (DAR) determination by HIC-HPLC.
Application Notes and Protocols for Bioconjugation with Benzyl-PEG14-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Benzyl-PEG14-alcohol in bioconjugation, with a particular focus on its application as a linker in Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, quantitative data tables derived from analogous compounds, and visualizations to aid in the successful design and execution of your bioconjugation strategies.
Introduction
This compound is a bifunctional molecule featuring a terminal primary alcohol and a benzyl-protected ether at the other terminus, connected by a 14-unit polyethylene glycol (PEG) chain. The PEG linker imparts desirable pharmacokinetic properties, such as increased hydrophilicity and an extended circulation half-life, to the conjugated biomolecule. The benzyl protecting group allows for selective deprotection and subsequent functionalization, making it a versatile tool in the construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2]
In PROTAC technology, the linker plays a crucial role in connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The length and composition of this linker are critical for the formation of a stable and productive ternary complex, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.[1][3] this compound offers a defined linker length that can be readily incorporated into PROTAC synthesis workflows.[1]
Key Advantages of this compound
-
Enhanced Solubility: The hydrophilic PEG chain can improve the solubility of hydrophobic molecules, reducing aggregation.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the conjugate, leading to a longer in vivo half-life.
-
Controlled Synthesis: The benzyl protecting group enables a sequential and controlled conjugation strategy.
-
Optimal Linker Length for PROTACs: The 14-unit PEG chain provides spatial separation between the two ligands of a PROTAC, which can be critical for efficient ternary complex formation.
Experimental Protocols
The following protocols are adapted from established procedures for longer-chain Benzyl-PEG analogues (e.g., Benzyl-PEG45-alcohol) and are expected to be directly applicable to this compound, though minor optimization may be required.
Protocol 1: Deprotection of the Benzyl Group
The removal of the benzyl group is typically achieved via catalytic hydrogenation, yielding the free primary alcohol.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like THF)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask (concentration: 10-50 mg/mL).
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the starting material).
-
Seal the flask and purge the system with an inert gas to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel (e.g., via a hydrogen-filled balloon or a Parr shaker at 1-4 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Once complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG14-diol.
Quantitative Data (based on Benzyl-PEG45-alcohol):
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C | |
| Hydrogen Source | H₂ gas (balloon or pressurized) | |
| Solvent | Ethanol or THF | |
| Reaction Time | 4-16 hours | |
| Expected Yield | >95% |
Protocol 2: Activation of the Terminal Alcohol
For subsequent conjugation to amines, the terminal alcohol must be activated to a more reactive species. Two common methods are conversion to a tosylate or a p-nitrophenyl carbonate.
Materials:
-
Deprotected PEG14-alcohol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the deprotected PEG14-alcohol (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Add TEA (1.5 eq.) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.2 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG14-OTs.
Materials:
-
Deprotected PEG14-alcohol
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
p-Nitrophenyl chloroformate
Procedure:
-
Dissolve the deprotected PEG14-alcohol (1 eq.) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Add pyridine (1.5 eq.) and stir for 10 minutes at room temperature.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq.) in anhydrous DCM.
-
Allow the reaction to proceed at room temperature for 12-16 hours.
-
Wash the reaction mixture with 10% aqueous sodium bicarbonate, followed by 10% aqueous citric acid, and finally with brine.
-
Dry the organic layer, and precipitate the activated PEG by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Quantitative Data for Alcohol Activation (based on Benzyl-PEG45-alcohol):
| Step | Parameter | Tosylation | p-Nitrophenyl Carbonate Formation | Reference |
| Activation | Activating Agent | p-Toluenesulfonyl chloride (TsCl) | p-Nitrophenyl chloroformate | |
| Base | Triethylamine (TEA) or Pyridine | Pyridine | ||
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | ||
| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 3 eq. TEA: 1.5 - 4 eq. | p-Nitrophenyl chloroformate: 1.2 eq. Pyridine: 1.5 eq. | ||
| Temperature | 0°C to Room Temperature | Room Temperature | ||
| Reaction Time | 12 - 24 hours | 12 - 16 hours | ||
| Expected Yield | >90% | >90% |
Protocol 3: Conjugation to an Amine-Containing Molecule (e.g., E3 Ligase Ligand)
This protocol describes the coupling of the activated PEG linker to a molecule containing a primary or secondary amine.
Materials:
-
Activated Benzyl-PEG14-linker (tosylate or p-nitrophenyl carbonate)
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Inert gas (Argon or Nitrogen)
Procedure (using Benzyl-PEG14-OTs):
-
Dissolve the amine-containing molecule (1.0 eq.) and Benzyl-PEG14-OTs (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired conjugate.
Procedure (using Benzyl-PEG14-p-nitrophenyl carbonate):
-
Dissolve the amine-containing peptide or molecule (1 eq.) in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
Add the activated Benzyl-PEG14-p-nitrophenyl carbonate (1.5-3 eq.) to the solution, either as a solid or dissolved in a minimal amount of a water-miscible solvent like DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by RP-HPLC.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris buffer) to consume any unreacted activated PEG.
-
Purify the conjugate by RP-HPLC.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for bioconjugation using this compound.
Caption: Role of this compound as a linker in PROTACs.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of advanced bioconjugates. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this linker in their work, particularly in the rapidly evolving field of targeted protein degradation with PROTACs. The defined length of the PEG chain, combined with the ability to perform controlled, sequential conjugations, makes it an excellent choice for optimizing the efficacy of complex therapeutic molecules.
References
Application Notes and Protocols for the Step-by-Step Synthesis of a BRD4-Targeting PROTAC with a Benzyl-PEG14-alcohol Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
The linker plays a critical role in PROTAC design, influencing the stability and geometry of the ternary complex, which in turn affects the efficiency of protein degradation.[4] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve solubility, pharmacokinetic properties, and synthetic accessibility.[4] This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC targeting the epigenetic reader protein BRD4, a well-established therapeutic target in oncology. The synthesized PROTAC will utilize a Benzyl-PEG14-alcohol linker to conjugate the BRD4 inhibitor JQ1 (as the warhead) and pomalidomide (as the E3 ligase ligand for Cereblon [CRBN]).
Experimental Protocols
The synthesis of the target PROTAC is a multi-step process that involves the functionalization of the individual components (warhead, linker, and E3 ligase ligand) followed by their sequential coupling. The following protocols provide a representative synthetic route.
Materials and Reagents:
-
This compound
-
(S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepin-6-yl)acetate (JQ1-acid precursor)
-
Pomalidomide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Step 1: Synthesis of JQ1-acid (Warhead)
The commercially available JQ1 ester is hydrolyzed to the corresponding carboxylic acid to provide a handle for linker conjugation.
Protocol:
-
Dissolve the JQ1-acid precursor (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (3.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield JQ1-acid.
Step 2: Activation of this compound (Linker)
The terminal alcohol of the this compound is converted to a more reactive leaving group, such as a tosylate or a chloride, to facilitate coupling with the E3 ligase ligand. Here, we describe the conversion to an alkyl chloride.
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Benzyl-PEG14-chloride.
Step 3: Coupling of Pomalidomide to the Activated Linker
Pomalidomide is coupled to the activated Benzyl-PEG14-chloride via nucleophilic substitution.
Protocol:
-
Dissolve pomalidomide (1.0 eq) and Benzyl-PEG14-chloride (1.1 eq) in anhydrous DMF (0.1 M).
-
Add K₂CO₃ (3.0 eq) to the mixture.
-
Heat the reaction to 80 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield Pomalidomide-PEG14-Benzyl ether.
Step 4: Deprotection of the Benzyl Group and Activation
The benzyl protecting group on the linker is removed, and the resulting alcohol is activated for the final coupling step.
Protocol:
-
Dissolve Pomalidomide-PEG14-Benzyl ether (1.0 eq) in ethanol.
-
Add Pd/C (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon) for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate to yield Pomalidomide-PEG14-alcohol.
-
Dissolve the resulting alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield Pomalidomide-PEG14-OMs.
Step 5: Final Coupling to Synthesize the PROTAC
In the final step, the JQ1-acid is coupled to the linker-E3 ligase ligand conjugate via an ester linkage.
Protocol:
-
Dissolve JQ1-acid (1.0 eq) and Pomalidomide-PEG14-OMs (1.1 eq) in anhydrous DMF (0.1 M).
-
Add Cs₂CO₃ (2.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Data Presentation
The synthesized PROTAC should be characterized by standard analytical techniques, and its biological activity should be evaluated.
Table 1: Physicochemical and Analytical Data
| Parameter | Expected Value/Method |
| Molecular Formula | C₈₄H₁₀₅ClN₈O₂₀S |
| Molecular Weight | 1670.3 g/mol |
| Purity (HPLC) | >95% |
| ¹H NMR | Conforms to structure |
| Mass Spec (ESI) | [M+H]⁺ calculated and found |
Table 2: In Vitro Biological Activity Data for a Representative BRD4-Degrading PROTAC
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) |
| MV4-11 | <1 | >95 | 18 |
| 22Rv1 | 0.57 | >90 | 24 |
| NAMALWA | 1 | >95 | 18 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Mandatory Visualization
BRD4 Signaling Pathway and PROTAC-Mediated Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader. It recognizes acetylated lysine residues on histones and recruits transcriptional machinery to drive the expression of key oncogenes, such as c-MYC. The synthesized PROTAC will induce the degradation of BRD4, leading to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of Benzyl Group from Benzyl-PEG14-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a commonly employed protecting group for hydroxyl functionalities in organic synthesis due to its stability under a wide range of reaction conditions. In the context of drug development and bioconjugation, polyethylene glycol (PEG) linkers, such as PEG14, are frequently utilized to improve the pharmacokinetic properties of therapeutic molecules. The terminal hydroxyl group of these linkers is often protected with a benzyl group during synthesis. Efficient and clean deprotection of this benzyl group is a critical final step to liberate the free alcohol for subsequent conjugation or biological activity.
This document provides detailed protocols for three common and effective methods for the deprotection of the benzyl group from Benzyl-PEG14-alcohol: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Acid-Catalyzed Cleavage. The choice of method will depend on the substrate's sensitivity to the reaction conditions and the available laboratory equipment.
Method Selection
The selection of an appropriate deprotection method is crucial and depends on several factors, including the presence of other functional groups in the molecule, the desired reaction scale, and available laboratory equipment. The following table summarizes the key characteristics of each method to aid in your decision-making process.[1]
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction with high yields. Byproducts (toluene) are volatile. | Requires specialized hydrogenation equipment (e.g., H-Cube, Parr shaker). Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[1][2] |
| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, Pd/C | Does not require specialized pressurized hydrogenation equipment. Milder conditions compared to catalytic hydrogenation.[1][3] | May require elevated temperatures. Formic acid can be corrosive. |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BBr₃) | Effective for substrates that are sensitive to hydrogenation. | Requires strongly acidic conditions which may not be suitable for acid-labile functional groups. Reagents can be corrosive. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This method involves the cleavage of the benzyl ether bond using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. It is a very clean and efficient method, yielding the desired alcohol and toluene as the only byproduct.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or syringe filter
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or hydrogen balloon setup)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or THF) in a round-bottom flask. The concentration should be approximately 10-50 mg/mL.
-
Carefully add 10% Pd/C to the solution. A typical loading is 10 mol% of the catalyst relative to the substrate.
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus or H-Cube, follow the manufacturer's instructions for pressurizing the system (typically 1-4 bar of H₂).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG14-alcohol. Further purification, if necessary, can be performed by column chromatography.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: Catalytic Transfer Hydrogenation
This method is a convenient alternative to catalytic hydrogenation that does not require specialized pressurized hydrogenation equipment. A hydrogen donor, such as formic acid or ammonium formate, is used to generate hydrogen in situ.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid or Ammonium formate
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Add 10% Pd/C to the solution (typically 10-20 mol%).
-
Add the hydrogen donor. If using formic acid, add 2-5 equivalents. If using ammonium formate, add 3-10 equivalents.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. If formic acid was used, co-evaporation with a high-boiling point solvent like toluene may be necessary to remove residual acid.
-
Purify the crude product by a suitable method, such as column chromatography.
Caption: Experimental workflow for catalytic transfer hydrogenation.
Protocol 3: Acid-Catalyzed Cleavage
This method utilizes a strong Lewis acid, such as boron tribromide (BBr₃), to cleave the benzyl ether. This method is suitable for substrates that are sensitive to hydrogenation conditions.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in DCM (typically 1.2-2.0 equivalents) to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction may be allowed to warm to room temperature if it proceeds slowly.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure PEG14-alcohol.
Caption: General deprotection reaction scheme.
Data Summary
The following table provides a summary of typical reaction conditions for the deprotection of benzyl ethers. The optimal conditions for this compound may require some optimization.
| Parameter | Catalytic Hydrogenation | Catalytic Transfer Hydrogenation | Acid-Catalyzed Cleavage |
| Catalyst/Reagent | 10% Pd/C | 10% Pd/C | BBr₃ |
| Catalyst/Reagent Loading | 10 mol% | 10-20 mol% | 1.2-2.0 equivalents |
| Hydrogen Source | H₂ gas (1-4 bar) | Formic acid (2-5 eq.) or Ammonium formate (3-10 eq.) | N/A |
| Solvent | EtOH, THF | MeOH, EtOH | Anhydrous DCM |
| Temperature | Room Temperature | 60-80 °C (Reflux) | 0 °C to Room Temperature |
| Typical Reaction Time | 2-16 hours | 1-6 hours | 1-4 hours |
| Typical Yield | >90% | >85% | 70-90% |
Troubleshooting
-
Incomplete reaction (Catalytic Hydrogenation/Transfer Hydrogenation): The catalyst may be poisoned. Ensure the starting material and solvents are free of impurities like sulfur or thiols. Increasing catalyst loading or reaction time may also help.
-
Low yield (Acid-Catalyzed Cleavage): The starting material may be sensitive to the strongly acidic conditions. Ensure the reaction is performed at a low temperature and quenched properly.
-
Side reactions: The presence of other reducible or acid-labile functional groups can lead to side reactions. In such cases, a different deprotection method should be considered. For molecules with other reducible groups, oxidative deprotection methods using reagents like DDQ could be an alternative.
References
Application Notes and Protocols for Catalytic Hydrogenolysis of Benzyl-PEG Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of benzyl-protected polyethylene glycol (PEG) ethers via catalytic hydrogenolysis. This common procedure in bioconjugation, drug delivery, and materials science requires careful optimization to ensure efficient and clean removal of the benzyl protecting group while preserving the integrity of the PEG chain and other sensitive functional groups.
Introduction
Benzyl ethers are frequently employed as protecting groups for the hydroxyl termini of PEG chains due to their stability under a range of reaction conditions and their relatively mild cleavage via catalytic hydrogenolysis. This process involves the cleavage of the C-O bond of the benzyl ether in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The two primary methods for achieving this transformation are:
-
Catalytic Hydrogenation: Utilizes hydrogen gas (H₂) as the hydrogen source. This method is highly efficient but requires specialized equipment for handling pressurized hydrogen.
-
Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule, such as formic acid or ammonium formate, to generate hydrogen in situ. CTH offers the advantage of not requiring a pressurized hydrogen atmosphere, making it more accessible in standard laboratory settings.
The choice between these methods depends on the substrate's sensitivity to reaction conditions, the available equipment, and the desired scale of the reaction.
Method Selection
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | - Clean reaction with high yields.- Volatile byproduct (toluene). | - Requires specialized hydrogenation equipment (e.g., Parr shaker, H-Cube).- Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[1] |
| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, Pd/C | - Does not require specialized pressurized hydrogenation equipment.[1][2]- Milder conditions compared to catalytic hydrogenation.[1] | - May require elevated temperatures.[1]- Formic acid can be corrosive and may require co-evaporation to remove. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol describes the deprotection of a benzyl-PEG ether using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Benzyl-PEG substrate
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Ethanol, Methanol, Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
-
Celite® or syringe filter
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr shaker, H-Cube, or a balloon setup)
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the benzyl-PEG substrate in a suitable solvent in a round-bottom flask. A typical concentration is 10-50 mg/mL.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. A typical catalyst loading is 10-20 mol% relative to the substrate. For more challenging debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.
-
Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel. For a balloon setup, inflate a balloon with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the system, typically to 1-10 bar of H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature. If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG-alcohol.
-
-
Purification (if necessary): The crude product can be further purified by column chromatography if required.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol utilizes a hydrogen donor for the deprotection of a benzyl-PEG ether, avoiding the need for pressurized hydrogen gas.
Materials:
-
Benzyl-PEG substrate
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen donor (e.g., Formic acid, Ammonium formate)
-
Solvent (e.g., Methanol, Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Celite® or syringe filter
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the benzyl-PEG substrate in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Catalyst and Donor Addition: Add 10% Pd/C to the solution, followed by the hydrogen donor. If using formic acid, it can often be used as the solvent or co-solvent. A typical loading for the hydrogen donor is a large excess.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by TLC, NMR, or LC-MS.
-
Work-up:
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If formic acid was used, co-evaporation with a high-boiling point solvent like toluene may be necessary to remove residual acid.
-
-
Purification (if necessary): Purify the crude product by a suitable method, such as column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the catalytic hydrogenolysis of benzyl ethers. Note that optimal conditions can vary depending on the specific substrate, PEG chain length, and scale of the reaction.
| Parameter | Catalytic Hydrogenation | Catalytic Transfer Hydrogenation |
| Catalyst | 10% Pd/C, Pd(OH)₂/C | 10% Pd/C |
| Catalyst Loading | 10-20 mol% | 10-20 mol% (can be higher) |
| Hydrogen Source | H₂ gas | Formic acid, Ammonium formate |
| Pressure | 1-10 bar | Atmospheric pressure |
| Temperature | Room Temperature to 60 °C | Room Temperature to 80 °C |
| Solvent | Ethanol, Methanol, THF, Ethyl Acetate, Acetic Acid | Methanol, Ethanol, Formic Acid |
| Reaction Time | 0.5 - 24 hours | 1 - 48 hours |
| Typical Yield | >90% | >85% |
Troubleshooting and Optimization
-
Slow or Incomplete Reaction:
-
Increase the catalyst loading.
-
Try a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
-
Increase the hydrogen pressure (for catalytic hydrogenation).
-
Increase the reaction temperature.
-
Ensure the catalyst is not poisoned by impurities in the substrate or solvent. Using a fresh batch of catalyst can be beneficial.
-
-
Side Reactions (e.g., Aromatic Ring Saturation):
-
This is a known side reaction, especially with prolonged reaction times or harsh conditions.
-
A catalyst pre-treatment strategy, such as suspending the Pd/C catalyst in an acidic DMF:H₂O mixture, has been shown to suppress this unwanted hydrogenation.
-
Visualizations
Caption: Experimental workflow for benzyl-PEG deprotection.
Caption: Mechanism of catalytic hydrogenolysis.
References
Application Notes and Protocols for the Reaction of Benzyl-PEG14-alcohol with E3 Ligase Ligands in PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC, including its solubility, permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[3]
Polyethylene glycol (PEG) chains are frequently used as linkers in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide synthetic tractability.[4] Benzyl-PEG14-alcohol is a bifunctional linker precursor that features a terminal benzyl group for protection or subsequent modification and a terminal alcohol for conjugation to either the POI ligand or the E3 ligase ligand. These application notes provide detailed protocols for the reaction of this compound with E3 ligase ligands, a key step in the modular synthesis of PROTACs.
General Principles of PROTAC Synthesis with PEG Linkers
The synthesis of PROTACs using PEG linkers is typically a modular process involving the sequential coupling of the three components: the POI ligand, the PEG linker, and the E3 ligase ligand.[5] Common E3 ligases recruited in PROTAC design include Cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice of synthetic route often depends on the functional groups available on the E3 ligase ligand and the desired linkage chemistry.
A common strategy for incorporating this compound involves a two-step procedure:
-
Activation of the Terminal Alcohol: The terminal hydroxyl group of this compound is chemically activated to transform it into a good leaving group. This is typically achieved through tosylation or mesylation.
-
Coupling to the E3 Ligase Ligand: The activated PEG linker is then reacted with a nucleophilic functional group (commonly an amine or a phenol) on the E3 ligase ligand via a nucleophilic substitution reaction.
Alternatively, the terminal alcohol can be oxidized to a carboxylic acid to allow for amide bond formation, a robust and widely used reaction in bioconjugation.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in conjugating this compound to an E3 ligase ligand. These are representative procedures and may require optimization based on the specific E3 ligase ligand used.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG14-OTs.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Coupling of Activated Benzyl-PEG14-OTs with an Amine-Containing E3 Ligase Ligand
This protocol details the nucleophilic substitution reaction between the tosylated PEG linker and an E3 ligase ligand containing a primary or secondary amine.
Materials:
-
Benzyl-PEG14-OTs (from Protocol 1)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG14-OTs (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the E3 ligase ligand-PEG14-Benzyl conjugate.
Protocol 3: Synthesis of the Final PROTAC via Amide Coupling
This protocol describes the final step of coupling the E3 ligase ligand-linker conjugate with a POI ligand that has a carboxylic acid functional group. This step assumes the benzyl protecting group on the PEG linker has been removed (e.g., via hydrogenolysis) to reveal a terminal amine for coupling.
Materials:
-
POI ligand with a terminal carboxylic acid
-
E3 ligase ligand-PEG14-amine (deprotected conjugate from Protocol 2)
-
Anhydrous DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
Procedure:
-
Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the E3 ligase ligand-PEG14-amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and activity of PROTACs, compiled from various literature sources. This data is intended to provide a general benchmark for expected outcomes.
| Parameter | Description | Representative Value Range | Reference |
| Synthesis Yield | Overall yield for the multi-step PROTAC synthesis. | 1-65% | |
| Purity | Purity of the final PROTAC as determined by HPLC. | >95% | |
| DC₅₀ | Half-maximal degradation concentration. | < 1 µM (potent degraders) | |
| Dₘₐₓ | Maximum degradation of the target protein. | >80% |
Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Characterization
The final PROTAC product and all intermediates should be thoroughly characterized to confirm their identity and purity.
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural confirmation | Peaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Observed mass should match the calculated mass of the PROTAC. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity (>95%). |
Conclusion
This document provides a detailed guide for the synthesis of PROTACs utilizing this compound as a linker precursor. The provided protocols for linker activation and conjugation with E3 ligase ligands offer a robust starting point for researchers. The modularity of this synthetic approach allows for the systematic optimization of PROTAC properties by varying the linker length and attachment points, which is crucial for achieving optimal degradation efficacy. It is important to note that reaction conditions may require optimization depending on the specific properties of the POI and E3 ligase ligands employed.
References
Application Notes and Protocols for Coupling Benzyl-PEG14-alcohol to a Protein of Interest (POI) Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins.[1][2][] This modification can improve a protein's stability, solubility, and pharmacokinetic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and shield it from proteolytic degradation.[2][4] Benzyl-PEG14-alcohol is a heterobifunctional linker containing a stable benzyl protecting group and a terminal alcohol. The defined length of the PEG chain ensures batch-to-batch consistency in the final conjugate. However, the terminal hydroxyl group of this compound is not reactive and requires chemical activation before it can be conjugated to a protein of interest (POI) ligand.
This document provides detailed application notes and protocols for the activation of this compound and its subsequent coupling to a POI ligand. The primary targets for conjugation on a protein are typically the primary amine groups found on lysine residues and the N-terminus.
Core Principles of this compound Conjugation
The conjugation of this compound to a POI ligand is a two-step process:
-
Activation of the Terminal Alcohol: The terminal hydroxyl group of the this compound is chemically converted into a more reactive functional group. A common and effective method is the conversion to a tosylate (tosyl chloride, TsCl) or mesylate (mesyl chloride, MsCl) in the presence of a base. Another approach involves oxidizing the alcohol to a carboxylic acid, which can then be activated using carbodiimide chemistry (e.g., with EDC and NHS) to react with primary amines.
-
Conjugation to the POI Ligand: The activated PEG linker is then reacted with the POI ligand. The choice of reaction conditions, particularly the pH of the buffer, is critical for controlling the site of conjugation. For targeting primary amines (lysine residues and the N-terminus), a pH range of 7.5-8.5 is often optimal.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the activation of this compound and its subsequent conjugation to a POI ligand.
References
Application Notes and Protocols for Monitoring Benzyl-PEG14-alcohol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the reactions of Benzyl-PEG14-alcohol, a critical process in the development of PEGylated therapeutics and drug delivery systems. The protocols outlined below utilize common analytical techniques to ensure reaction completion, optimize conditions, and characterize the final product.
Introduction to this compound Reactions
This compound is a polyethylene glycol (PEG) linker commonly used in bioconjugation to connect a molecule of interest to another substrate, such as a protein or a small molecule drug. The terminal primary alcohol group of this compound is the reactive site for these conjugation reactions, which typically involve the formation of an ester, ether, or other functional groups.[1] Monitoring these reactions is crucial to determine completion, maximize yield, identify side products, and prevent over-reaction or degradation.[1]
Key analytical techniques for monitoring these reactions include:
-
High-Performance Liquid Chromatography (HPLC) : For separating and quantifying reactants, products, and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation and real-time reaction monitoring.
-
Mass Spectrometry (MS) : For confirming the molecular weight of the product and identifying byproducts.
-
Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) : For analyzing the molecular weight distribution of the PEGylated product.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique for monitoring the progress of this compound reactions by separating the starting material from the product based on differences in polarity.[1] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Application Note: RP-HPLC for Reaction Monitoring
RP-HPLC can effectively separate the more polar this compound from its less polar conjugated product. By taking aliquots from the reaction mixture at different time points, the consumption of the starting material and the formation of the product can be tracked.
A typical experimental workflow for reaction monitoring using HPLC is as follows:
References
Application Notes and Protocols for the Purification of PROTACs Containing a Benzyl-PEG14-alcohol Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins by coopting the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is composed of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2][3] The linker's length and composition are critical determinants of the PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as impacting physicochemical properties like solubility and cell permeability.[4][5]
The Benzyl-PEG14-alcohol linker is a polyethylene glycol (PEG)-based linker that offers a balance of flexibility and hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting PROTAC. However, the purification of PROTACs, particularly those with long PEG chains, presents significant challenges. These challenges arise from the large molecular weight, potential for aggregation, and the presence of closely related impurities from the synthesis, such as unreacted starting materials and byproducts.
This document provides detailed application notes and protocols for the purification of PROTACs containing a this compound linker, focusing on chromatographic techniques to achieve high purity.
General Structure of a PROTAC with a this compound Linker
The general structure of a PROTAC is modular, allowing for systematic optimization. The this compound linker serves to connect the warhead and the E3 ligase ligand, providing appropriate spatial orientation for the formation of a productive ternary complex.
Caption: General structure of a PROTAC molecule.
Purification Workflow
The purification of PROTACs containing a this compound linker typically involves a multi-step chromatographic approach to remove impurities and isolate the desired product. A general workflow is outlined below.
Caption: General purification workflow for PROTACs.
Experimental Protocols
The following protocols describe common chromatographic techniques for the purification of PROTACs containing a this compound linker. These methods can be used individually or in combination to achieve the desired purity.
Size Exclusion Chromatography (SEC)
SEC is often employed as an initial purification step to separate the PROTAC from smaller molecular weight impurities, such as unreacted starting materials and reagents, as well as larger aggregates.
Objective: To perform a preliminary cleanup of the crude PROTAC mixture based on molecular size.
Materials and Reagents:
-
Crude PROTAC mixture
-
Mobile Phase: Buffered saline solution (e.g., Phosphate-Buffered Saline - PBS)
-
SEC column (appropriate for the molecular weight of the PROTAC)
-
HPLC or FPLC system
-
0.22 µm syringe filter
Protocol:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Dissolve the crude PROTAC mixture in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Inject the filtered sample onto the equilibrated column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect fractions and analyze them by LC-MS or another appropriate analytical method to identify the fractions containing the desired PROTAC.
-
Pool the fractions containing the pure or semi-pure PROTAC for further purification if necessary.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. This technique can be effective in separating the desired PROTAC from impurities that have different isoelectric points (pI).
Objective: To separate the PROTAC from charged impurities.
Materials and Reagents:
-
Partially purified PROTAC from SEC (or crude mixture if appropriate)
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the PROTAC binds to the column.
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).
-
Anion or cation exchange column (selected based on the pI of the PROTAC)
-
HPLC or FPLC system
Protocol:
-
Equilibrate the IEX column with Buffer A.
-
Load the sample (dissolved in Buffer A) onto the column.
-
Wash the column with Buffer A to remove any unbound impurities.
-
Elute the bound molecules using a linear gradient of Buffer B.
-
Collect fractions across the gradient.
-
Analyze the fractions by LC-MS or another suitable method to identify those containing the pure PROTAC.
-
Pool the relevant fractions.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique commonly used as a final "polishing" step to achieve high purity. Separation is based on the hydrophobicity of the molecules.
Objective: To achieve high purity of the final PROTAC product.
Materials and Reagents:
-
Partially purified PROTAC
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
C4, C8, or C18 RP-HPLC column
-
Preparative or semi-preparative HPLC system
Protocol:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Dissolve the PROTAC sample in a suitable solvent, preferably the initial mobile phase composition.
-
Inject the sample onto the column.
-
Elute the PROTAC using a linear gradient of Mobile Phase B. The gradient should be optimized to achieve good separation between the PROTAC and any remaining impurities.
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to the pure PROTAC.
-
Confirm the purity and identity of the collected fraction using analytical HPLC and LC-MS.
-
Lyophilize or evaporate the solvent to obtain the pure PROTAC.
Data Presentation: Summary of Purification Parameters
The following table summarizes typical parameters for the chromatographic purification of PROTACs containing a this compound linker. These parameters may require optimization depending on the specific properties of the PROTAC.
| Parameter | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Reverse Phase HPLC (RP-HPLC) |
| Column Type | Appropriate for MW of PROTAC | Anion or Cation Exchange | C4, C8, or C18 |
| Mobile Phase A | Buffered Saline (e.g., PBS) | Low Ionic Strength Buffer | 0.1% TFA in Water |
| Mobile Phase B | - | High Ionic Strength Buffer | 0.1% TFA in Acetonitrile |
| Elution | Isocratic | Gradient | Gradient |
| Flow Rate | Dependent on column dimensions | Dependent on column dimensions | Dependent on column dimensions |
| Detection | UV (e.g., 254 nm, 280 nm) | UV (e.g., 254 nm, 280 nm) | UV (e.g., 254 nm, 280 nm) |
Troubleshooting
-
Low Yield: Optimize reaction conditions to improve the initial purity of the crude product. Ensure proper loading and elution conditions during chromatography.
-
Co-elution of Impurities: Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase or chromatographic technique.
-
Product Aggregation: Add excipients to buffers to reduce protein-protein interactions. Optimize buffer pH and ionic strength.
Conclusion
The purification of PROTACs containing a this compound linker requires a systematic and often multi-step approach to achieve the high purity necessary for biological evaluation. A combination of size exclusion, ion exchange, and reverse-phase chromatography is typically effective in removing synthesis-related impurities. The protocols and parameters provided in these application notes serve as a guide for developing a robust purification strategy for this class of molecules.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Benzyl-PEG14-alcohol synthesis
Welcome to the Technical Support Center for the synthesis of Benzyl-PEG14-alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a low yield in my this compound synthesis. What are the most common causes?
Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis, can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Side Reactions: Competing chemical reactions can consume reactants and produce unwanted byproducts.
-
Product Loss During Purification: The inherent properties of PEGylated molecules can make purification challenging, leading to loss of the desired product.
-
Reagent Quality: The purity and integrity of starting materials, such as the PEG14-alcohol, benzylating agent, and base, are critical for a successful reaction.
A systematic approach to troubleshooting involves evaluating each stage of the process, from the initial setup to the final product isolation.[1]
Q2: How can I effectively monitor the progress of my reaction to ensure it goes to completion?
Regularly monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation products. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the consumption of the starting materials (PEG14-alcohol and benzylating agent) and the formation of the more hydrophobic this compound product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, RP-HPLC can be used to track the disappearance of the starting materials and the appearance of the product peak. A C18 column is typically effective for separating the benzylated product from the unreacted PEG-alcohol.[1]
The reaction can be considered complete when the limiting reagent is no longer detectable.
Q3: What are the primary side reactions that could be lowering my yield, and how can I mitigate them?
Several side reactions can compete with the desired benzylation of the PEG14-alcohol:
-
Elimination Reaction (E2): This is a common competing reaction in Williamson ether synthesis, especially with sterically hindered reagents or at elevated temperatures.[2] To favor the desired SN2 substitution, it is advisable to use a primary benzyl halide and to maintain a controlled, lower reaction temperature.[2][3]
-
Hydrolysis: The presence of water in the reaction can hydrolyze the benzylating agent and deactivate the strong base used for deprotonation. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
PEG Chain Degradation: The polyethylene glycol chain can be susceptible to oxidative degradation, which is often accelerated by high temperatures and the presence of transition metals.
Q4: I'm having difficulty purifying my this compound. What are the best practices?
The purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents and their tendency to streak on silica gel.
-
Column Chromatography: While standard silica gel chromatography can be used, it is often difficult to achieve good separation. A gradient elution with a polar solvent system (e.g., methanol in dichloromethane) may be required.
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying Benzyl-PEG-alcohol derivatives. The increased hydrophobicity of the benzylated product allows for good separation from the unreacted, more hydrophilic PEG14-diol.
-
Liquid-Liquid Extraction: An initial workup with an aqueous wash can help to remove inorganic salts and water-soluble impurities. However, due to the water-solubility of the short PEG chain, there is a risk of product loss to the aqueous phase.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield of this compound synthesis. The data is compiled from general principles of Williamson ether synthesis and may require optimization for your specific experimental setup.
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25-60 | 70-90 | Strong base, requires anhydrous conditions. |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 25-60 | 75-95 | Polar aprotic solvent can accelerate SN2 reactions. |
| Potassium Hydroxide (KOH) | Toluene with Phase Transfer Catalyst | 80-100 | 60-85 | Phase transfer catalysis can improve reaction efficiency. |
| Silver(I) Oxide (Ag₂O) | Dichloromethane (DCM) | 25-40 | 65-80 | Milder conditions, suitable for sensitive substrates. |
Table 2: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Recommended Action |
| High amount of unreacted PEG14-alcohol | Incomplete deprotonation or insufficient base. | Use a stronger base or a higher molar equivalent. Ensure the base is fresh and active. |
| Presence of alkene byproduct | E2 elimination is competing with SN2 substitution. | Lower the reaction temperature. Use a less sterically hindered base. |
| Multiple spots on TLC, streaking | PEG degradation or formation of multiple byproducts. | Ensure anhydrous conditions. Lower the reaction temperature and shorten the reaction time. |
| Low recovery after purification | Product loss during aqueous workup or chromatography. | Minimize aqueous washes. Use RP-HPLC for purification instead of silica gel chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
PEG14-diol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen), add PEG14-diol (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the PEG14-diol in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Benzylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the flask to 0°C and slowly add water to quench the excess NaH.
-
Workup: Remove the THF under reduced pressure. Dilute the residue with DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by RP-HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase mixture.
-
Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% A, 30% B).
-
Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 30% to 70% B over 30 minutes).
-
Detection and Fraction Collection: Monitor the elution at 254 nm to detect the benzyl group. Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Benzyl-PEG14-alcohol Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling reactions involving Benzyl-PEG14-alcohol. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the function of the benzyl group?
This compound is a polyethylene glycol (PEG) linker with a benzyl ether at one terminus and a primary alcohol at the other.[1] The benzyl group serves as a protecting group, allowing the primary alcohol to be selectively reacted.[1][2] If needed, the benzyl group can be removed later in the synthesis, typically by hydrogenolysis, to reveal a second hydroxyl group for further functionalization.[1][2]
Q2: What are the most effective methods for coupling molecules to the hydroxyl group of this compound?
The terminal hydroxyl group of this compound is not inherently reactive and typically requires activation of either the alcohol itself or its coupling partner. Common strategies include:
-
Esterification with Carboxylic Acids: This is a widely used method where the carboxylic acid is activated with a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.
-
Activation of the PEG-Alcohol: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. This activated PEG can then readily react with nucleophiles like amines or thiols.
-
Coupling to Amines via Carbonate Activation: The alcohol can be activated with reagents like p-nitrophenyl chloroformate to form a reactive p-nitrophenyl carbonate, which efficiently couples with primary amines to form a stable carbamate linkage.
-
Isocyanate Coupling: The hydroxyl group can react directly with an isocyanate to form a carbamate linkage.
Q3: How can I monitor the progress of my coupling reaction?
Monitoring reaction progress is crucial to determine completion and prevent side reactions. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is very effective for separating the more hydrophobic PEG conjugate from the more hydrophilic unreacted PEG-alcohol. The disappearance of the limiting reagent is a strong indicator of reaction completion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's molecular weight, verifying that the desired coupling has occurred.
Q4: What are the recommended purification techniques for this compound conjugates?
The choice of purification method depends on the properties of the final conjugate and the impurities present.
-
Flash Chromatography (Silica Gel): Useful for separating the product from less polar impurities. The PEGylated product is typically more polar and will elute later with a higher concentration of polar solvent (e.g., methanol in dichloromethane).
-
Reverse-Phase HPLC (RP-HPLC): An excellent method for high-purity purification. It separates molecules based on hydrophobicity, effectively removing unreacted, more hydrophilic PEG-alcohol.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic size. This is particularly useful for purifying protein or peptide conjugates from unreacted small molecules.
-
Precipitation: For larger PEG conjugates, precipitation by adding a non-solvent like cold diethyl ether can be an effective purification strategy.
Troubleshooting Guides
Problem: Low or No Product Yield
Q: My coupling reaction is resulting in a very low yield. What are the most common causes and how can I troubleshoot this?
A: Low yields can stem from several factors related to reactants, reaction conditions, or side reactions. A systematic approach is needed to identify the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
| Symptom | Potential Cause | Recommended Action |
| Reaction is slow or stalls | Insufficient Activation: The coupling partner (e.g., carboxylic acid) is not being activated efficiently. | For EDC/NHS couplings, increase the molar equivalents of EDC and NHS to 1.5-2 equivalents relative to the carboxylic acid. |
| Suboptimal pH: The pH is not ideal for the specific chemistry. | For EDC couplings, maintain a slightly acidic pH (4.5-6.0) during the activation step, then adjust to a neutral or slightly basic pH (7.0-8.0) for coupling to the alcohol. | |
| Low Reaction Temperature: The reaction kinetics are too slow at the current temperature. | Gradually increase the reaction temperature in 10°C increments while monitoring for any degradation of reactants. | |
| Steric Hindrance: The bulky nature of the PEG chain or the substrate is preventing the reactive groups from approaching each other. | Increase reaction time and/or temperature. Consider using a linker with a longer spacer arm if possible. | |
| Product is formed, but yield is low | Hydrolysis of Activated Species: Activated intermediates (e.g., NHS esters) are being hydrolyzed by moisture in the reaction. | Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Byproducts: Side reactions are consuming the activated intermediate. | In EDC couplings, the formation of an N-acylurea byproduct can be a problem. Adding NHS or HOBt to the reaction helps to form a more stable active ester, minimizing this side reaction. | |
| Poor Solubility: Reactants are not fully dissolved, leading to a heterogeneous reaction mixture and slow rates. | Ensure all reactants are fully dissolved. This may require changing the solvent system (e.g., using DMF, DMSO, or DCM). | |
| Difficulty isolating product | Product Adsorption to Labware: The PEGylated product, especially protein conjugates, can stick to glassware or plastic tubes. | Use low-adsorption labware (e.g., siliconized tubes) for reactions and purification steps. |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Carboxylic Acid
This protocol describes the esterification of this compound with a carboxylic acid-containing molecule using EDC and NHS as coupling agents.
Reaction Mechanism for EDC/NHS Coupling
Caption: Reaction pathway for EDC/NHS mediated esterification.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent.
-
Add Coupling Agents: Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming the NHS ester.
-
Add PEG-Alcohol: Add 1.0 equivalent of this compound to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress using TLC or HPLC.
-
Work-up and Purification: Once complete, quench any remaining active ester with a small amount of water. Remove the solvent under reduced pressure and purify the crude product by an appropriate method, such as column chromatography or preparative HPLC.
| Parameter | Recommended Value | Purpose |
| Solvent | Anhydrous DMF, DMSO, or DCM | Ensures reactants are dissolved and prevents hydrolysis of activated intermediates. |
| EDC Equivalents | 1.5 eq. | Activates the carboxylic acid. Using an excess drives the reaction forward. |
| NHS Equivalents | 1.5 eq. | Forms a more stable active ester, improving yield and minimizing side reactions. |
| Temperature | Room Temperature | Mild conditions suitable for many substrates. Can be increased to improve slow reaction rates. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction, which can hydrolyze the active ester. |
Protocol 2: Two-Step Conversion of this compound to a PEG-Amine
This protocol details the conversion of the terminal alcohol to an amine. It involves activating the alcohol as a sulfonate ester (tosylate or mesylate), followed by nucleophilic substitution with an amine source.
Workflow for Alcohol to Amine Conversion
Caption: Workflow for the two-step conversion of a PEG-alcohol to a PEG-amine.
Step 1: Activation (Tosylation/Mesylation)
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Base (Triethylamine (TEA) or Pyridine)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM under an inert atmosphere.
-
Add the base (1.5 - 4 eq.) and stir for 10 minutes at 0°C.
-
Slowly add the activating agent (TsCl or MsCl, 1.2 - 4 eq.) as a solution in DCM.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting activated PEG-tosylate or PEG-mesylate is often used directly in the next step.
Step 2: Amination
Procedure: The activated PEG is reacted with a nucleophilic amine source. A common method is to use sodium azide (NaN₃) followed by reduction (e.g., with PPh₃/H₂O or H₂/Pd-C) to yield the primary amine. This two-step azidation-reduction sequence avoids the potential for over-alkylation that can occur when using ammonia directly.
| Parameter | Tosylation | Mesylation |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Base | Triethylamine (TEA) or Pyridine | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Molar Excess (to -OH) | TsCl: 1.2 - 3 eq. TEA: 1.5 - 4 eq. | MsCl: 1.2 - 4 eq. TEA: 1.5 - 4 eq. |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Typical Yield | >90% | >90% |
| Data summarized from reference. |
References
improving the solubility of Benzyl-PEG14-alcohol conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Benzyl-PEG14-alcohol and its conjugates. Our goal is to facilitate smoother experimental workflows and ensure the successful application of these molecules in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a molecule that consists of a benzyl group attached to a polyethylene glycol (PEG) chain with 14 ethylene oxide units, terminating in a hydroxyl group. The benzyl group is hydrophobic, while the PEG chain is hydrophilic, making the molecule amphiphilic. This structure is often used as a linker in bioconjugation, for example, to attach to proteins, peptides, or small molecules. The PEG chain can improve the solubility and pharmacokinetic properties of the conjugated molecule.
Q2: Why am I having trouble dissolving my this compound conjugate in aqueous solutions?
A2: While the PEG14 chain enhances water solubility compared to the unconjugated benzyl group, the hydrophobic nature of the benzyl moiety can still lead to solubility challenges, especially at higher concentrations. Aggregation can occur as the hydrophobic benzyl groups interact to minimize contact with water. Factors such as temperature, pH, and the presence of salts can also influence solubility.
Q3: Can I heat the solution to help dissolve my conjugate?
A3: Gentle heating can be an effective method to aid dissolution. However, it is crucial to consider the thermal stability of the molecule conjugated to the this compound linker. For sensitive biomolecules, prolonged or high-temperature heating should be avoided to prevent degradation. A water bath set to 30-40°C is often a safe starting point.
Q4: What is the best way to store solutions of this compound conjugates?
A4: For long-term stability, it is recommended to store stock solutions of this compound and its conjugates at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation, it is best to aliquot the stock solution into single-use vials.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound conjugates.
Issue 1: Precipitate forms in my aqueous solution upon storage or after a change in conditions.
| Potential Cause | Troubleshooting Steps |
| Low Temperature | Gently warm the solution in a water bath (30-40°C) with occasional swirling until the precipitate dissolves. |
| High Concentration | Dilute the solution with additional buffer to a concentration below its solubility limit. |
| Incorrect pH | Check the pH of your solution. Adjust the pH to a neutral range (6.5-7.5) as extremes in pH can affect the solubility of the conjugate. |
| Salt Concentration | High salt concentrations can sometimes decrease the solubility of PEGylated compounds (salting-out effect). If possible, try reducing the salt concentration of your buffer. |
Issue 2: The conjugate is difficult to dissolve initially.
| Potential Cause | Troubleshooting Steps |
| Insufficient Mixing | Ensure vigorous mixing. Use a vortex mixer for a short period or stir the solution for an extended time. Sonication in a water bath for a few minutes can also be effective. |
| Hydrophobic Interactions | Try dissolving the conjugate in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) first, and then slowly add the aqueous buffer while vortexing. See Experimental Protocol 1 for a detailed procedure. |
| Slow Dissolution Kinetics | Allow the solution to stir at room temperature for a longer period (e.g., 1-2 hours). |
Data Presentation
| Solvent | Benzyl Alcohol Solubility | Polyethylene Glycol (PEG) Solubility | Expected Solubility for this compound Conjugates |
| Water | Moderately soluble (~40 mg/mL)[1][2] | Very soluble[][4][5] | Expected to be reasonably soluble in water due to the PEG14 chain, but may be limited by the benzyl group at high concentrations. |
| Phosphate-Buffered Saline (PBS) | Moderately soluble | Very soluble | Similar to water, but high salt concentrations may slightly decrease solubility. |
| Ethanol | Miscible | Soluble | Expected to be highly soluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Expected to be highly soluble. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Conjugates
This protocol provides a general method for dissolving this compound conjugates, particularly those that exhibit poor aqueous solubility.
-
Preparation:
-
Allow the vial containing the lyophilized this compound conjugate to come to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the conjugate in a sterile microcentrifuge tube.
-
-
Initial Dissolution in an Organic Co-solvent (if necessary):
-
If the conjugate is known to be hydrophobic, add a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol to the tube. For example, add 10-50 µL of DMSO to 1-5 mg of the conjugate.
-
Gently vortex or pipette up and down to fully dissolve the conjugate in the organic solvent.
-
-
Addition of Aqueous Buffer:
-
Slowly add the desired aqueous buffer (e.g., PBS, pH 7.4) to the dissolved conjugate solution in a dropwise manner while continuously vortexing.
-
Continue to add the buffer to reach the final desired concentration.
-
-
Final Dissolution Steps:
-
If any precipitate forms, gently warm the solution in a 30-40°C water bath for 10-15 minutes with occasional vortexing.
-
For stubborn precipitates, sonication in a water bath for 5-10 minutes can be effective.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
-
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the shake-flask method, a common technique to experimentally determine the thermodynamic solubility of a compound.
-
Sample Preparation:
-
Add an excess amount of the this compound conjugate to a known volume of the aqueous solvent (e.g., water, PBS) in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vial in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent.
-
Determine the concentration of the dissolved conjugate using a suitable analytical method, such as UV-Vis spectroscopy (if the conjugate has a chromophore) or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the solubility of the conjugate in the chosen solvent based on the measured concentration and any dilution factors.
-
Visualizations
References
Technical Support Center: Purification of Benzyl-PEG14-alcohol Containing Molecules
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of molecules containing Benzyl-PEG14-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying molecules containing this compound?
The primary challenges stem from the properties of the polyethylene glycol (PEG) chain and the benzyl protecting group. These include:
-
Polydispersity: The PEG14 chain can have a distribution of lengths, leading to a heterogeneous mixture of the target molecule.
-
High Polarity and Water Solubility: The PEG chain imparts high polarity and water solubility, which can make extraction and separation from polar impurities difficult.[1]
-
Structural Similarity of Impurities: Impurities can be structurally very similar to the target molecule, such as molecules with incomplete PEG chains or those that have lost the benzyl group, making chromatographic separation challenging.
-
Co-elution with Unreacted Starting Materials: Unreacted PEG14-alcohol or this compound can co-elute with the final product in some chromatographic methods.[1]
-
"Oiling Out": During crystallization or precipitation, the PEGylated molecule may separate as a viscous oil instead of a solid, complicating isolation.[2]
Q2: What are the common impurities encountered during the synthesis and purification of this compound containing molecules?
Common impurities can be categorized as follows:
-
Starting Materials: Unreacted this compound or the molecule it was reacted with.
-
Side Products:
-
PEG Diols: Formed if the PEGylation was not perfectly monofunctional, leading to cross-linked products.[3]
-
Hydrolysis Products: Loss of the benzyl protecting group, resulting in the corresponding alcohol.
-
-
Process-Related Impurities:
-
Residual Solvents: Solvents used in the reaction or purification steps.
-
Reagents: Excess reagents or catalysts from the synthetic steps.
-
-
Degradation Products: PEG molecules can undergo auto-oxidation, leading to the formation of aldehydes and acids.[3]
Q3: Which analytical techniques are recommended for assessing the purity of this compound containing molecules?
A combination of analytical techniques is often necessary for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): With a C18 or C8 column is effective for separating the benzylated product from unreacted PEG-alcohol due to the hydrophobicity of the benzyl group. A UV detector can be used to detect the benzyl group (around 254 nm).
-
Size Exclusion Chromatography (SEC): Useful for separating based on molecular size, which can help in removing aggregates or significantly smaller impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is invaluable for identifying impurities with different molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified product and detect certain impurities.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These detectors can be used with HPLC to detect compounds that lack a UV chromophore, such as unreacted PEG-alcohol.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound containing molecules.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Purification | Product Loss During Extraction: The PEG chain increases water solubility, leading to loss in the aqueous phase during workup. | - Minimize the number of aqueous washes.- Back-extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane). |
| Non-specific Binding to Chromatography Column: The molecule may be adsorbing to the stationary phase. | - For SEC, ensure the column is well-equilibrated. Consider using a buffer with slightly higher ionic strength.- For RP-HPLC, check for secondary interactions with silanol groups and consider using an end-capped column. | |
| Co-elution of Product and Impurities | Inappropriate Chromatography Method: The chosen method may not have sufficient selectivity. | - RP-HPLC: Optimize the gradient. A shallower gradient can improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Consider a different stationary phase (e.g., C8 instead of C18).- SEC: Ensure the column's molecular weight range is appropriate for your molecule. |
| Structural Similarity of Impurities: Impurities may have very similar retention times to the product. | - Consider a multi-dimensional chromatography approach (e.g., SEC followed by RP-HPLC). | |
| Peak Tailing in HPLC | Secondary Interactions with Stationary Phase: Free silanol groups on the silica-based column can interact with the molecule. | - Use an end-capped HPLC column.- Adjust the mobile phase pH. For basic analytes, a lower pH can reduce tailing. |
| Column Overload: Injecting too much sample can lead to poor peak shape. | - Reduce the sample concentration or injection volume. | |
| Product "Oils Out" During Isolation | High Concentration of PEGylated Material: The melting point of the compound may be below the boiling point of the solvent. | - Recrystallization: Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool very slowly. Scratching the inside of the flask can induce crystallization.- Solvent System Change: Use a different solvent or a co-solvent system. For amphiphilic molecules, solvent pairs like ethanol/water or acetone/hexane can be effective. |
Experimental Protocols
Protocol 1: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for separating the this compound containing molecule from less hydrophobic impurities, such as unreacted PEG-alcohol.
Materials:
-
Crude reaction mixture containing the this compound derivative
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)
-
C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude product in the initial mobile phase composition (e.g., 95:5 Water:ACN) to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase for at least 10 column volumes or until a stable baseline is achieved.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% TFA (optional)
-
Mobile Phase B: Acetonitrile with 0.1% TFA (optional)
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Detection: UV at 254 nm
-
-
Injection and Fraction Collection: Inject the prepared sample. Collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions for purity using the same HPLC method or an alternative analytical technique. Pool the pure fractions.
-
Solvent Removal: Remove the organic solvent under reduced pressure. If the product is stable, lyophilize to remove the aqueous solvent and obtain the purified product.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This method is suitable for removing high molecular weight aggregates or low molecular weight impurities.
Materials:
-
Partially purified this compound containing molecule
-
SEC column with an appropriate molecular weight range
-
Isocratic mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
SEC system with a UV or Refractive Index (RI) detector
Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with the chosen mobile phase until a stable baseline is achieved. This may require flushing with several column volumes.
-
Sample Preparation: Dissolve the sample in the mobile phase. The concentration should be optimized to avoid viscosity-related peak broadening. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Mobile Phase: PBS, pH 7.4
-
Flow Rate: 0.5 - 1.0 mL/min (depending on column dimensions)
-
Detection: UV at 254 nm (for the benzyl group) or RI (for universal detection)
-
-
Injection and Elution: Inject the sample onto the column. The elution is isocratic. Larger molecules will elute first.
-
Fraction Collection: Collect fractions based on the elution profile.
-
Purity Analysis: Analyze the fractions for purity. Pool the fractions containing the purified product.
-
Buffer Exchange/Desalting (if necessary): If the buffer salts need to be removed, perform a buffer exchange using dialysis or a desalting column.
Visual Workflow
Caption: A logical workflow for the purification and troubleshooting of this compound containing molecules.
References
Technical Support Center: Strategies for Selective Mono-benzylation of PEG Diols
Welcome to the technical support center for the selective mono-benzylation of polyethylene glycol (PEG) diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective mono-benzylation of PEG diols?
A1: The main challenge lies in controlling the stoichiometry of the reaction to prevent the formation of the di-benzylated byproduct. Since PEG diols have two reactive hydroxyl groups, a statistical mixture of mono-benzylated, di-benzylated, and unreacted diol is often obtained. Achieving high selectivity for the mono-benzylated product requires careful control of reaction conditions. Another challenge can be the purification of the desired mono-benzylated product from this mixture.
Q2: What are the common methods for the mono-benzylation of PEG diols?
A2: The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on the PEG molecule to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzylating agent like benzyl bromide. Another highly selective method involves the use of silver(I) oxide (Ag₂O) as a mediator, which can significantly favor mono-protection.[1]
Q3: Why is selective mono-benzylation important in drug development?
A3: Selective mono-benzylation is a crucial step in the synthesis of heterobifunctional PEG linkers. These linkers are essential for attaching PEG to therapeutic proteins, peptides, or small molecules in a process known as PEGylation. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of drugs by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[2] Mono-functionalized PEGs ensure that the PEG chain is attached to the drug at a specific site, preventing cross-linking and preserving the biological activity of the therapeutic agent.
Q4: What is a good protecting group strategy for achieving mono-functionalization of PEG diols?
A4: A common strategy is to use a protecting group that can be selectively removed. For instance, one can protect one of the hydroxyl groups, perform the desired reaction on the unprotected hydroxyl group, and then deprotect the first group. The benzyl group itself is a useful protecting group due to its stability under various conditions and its ease of removal by catalytic hydrogenolysis.[3]
Troubleshooting Guides
Problem 1: Low Yield of Mono-benzylated Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | Ensure the base used (e.g., NaH) is fresh and the reaction is performed under anhydrous conditions. The presence of moisture can quench the base and the alkoxide. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but be cautious of side reactions. |
| Poor Quality of Reagents | Use freshly distilled solvents and high-purity PEG diol and benzylating agent. Impurities in the starting materials can lead to side reactions and lower yields. |
| Statistical Mixture Formation | To favor mono-benzylation, use a stoichiometric excess of the PEG diol relative to the benzylating agent. This increases the probability of the benzylating agent reacting with an unprotected diol. |
Problem 2: Low Selectivity (High Formation of Di-benzylated Product)
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Stoichiometry | Carefully control the stoichiometry. Use a slight excess of the benzylating agent (e.g., 1.1 equivalents) when using the silver oxide method to drive the reaction towards the mono-protected product while minimizing the di-protected species.[1] |
| Reaction Conditions Favoring Di-substitution | Consider using a less reactive benzylating agent or lowering the reaction temperature to reduce the rate of the second benzylation. |
| Alternative High-Selectivity Method | Employ the silver(I) oxide mediated mono-protection method, which has been shown to provide high selectivity for the mono-benzylated product.[1] |
Problem 3: Difficulty in Purifying the Mono-benzylated Product
| Potential Cause | Troubleshooting Suggestion |
| Similar Polarity of Products | Utilize flash column chromatography on silica gel. The mono-benzylated product is more polar than the di-benzylated product and less polar than the unreacted diol. A gradient elution (e.g., methanol in dichloromethane) can effectively separate the components. |
| Co-elution in Chromatography | If silica gel chromatography is insufficient, consider using preparative reverse-phase HPLC with a C18 column. The separation is based on hydrophobicity, and the benzyl group will increase the retention time of the PEG derivatives. |
| Product Loss During Extraction | During liquid-liquid extraction, the mono-benzylated PEG may have some solubility in the aqueous phase. To minimize loss, perform back-extraction of the aqueous layer with the organic solvent. |
Quantitative Data
The following table summarizes representative yields for mono-functionalization of diols using different strategies. Note that direct comparative data for various mono-benzylation methods under identical conditions is limited in the literature.
| Method | Substrate | Reagents | Yield of Mono-functionalized Product | Reference |
| Silver(I) Oxide Mediated Benzylation | Symmetrical Diols | Ag₂O, Benzyl Bromide | Good to Excellent | |
| Enzymatic Monoesterification | But-2-yne-1,4-diol | Hexanoic Acid, Candida antarctica lipase B | 73% (mixture of mono- and di-ester with 98.75% selectivity for monoester) | |
| Controlled Tosylation | Glycols and Diols | Tosyl Chloride, Mild Base | >70% |
Experimental Protocols
Protocol 1: Selective Mono-benzylation of a PEG Diol using Silver(I) Oxide
This protocol is adapted from the highly selective method described by Bouzide and Sauvé.
Materials:
-
Symmetrical PEG diol
-
Silver(I) oxide (Ag₂O, 1.5 equivalents)
-
Benzyl bromide (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or toluene
-
Celite
Procedure:
-
Dissolve the PEG diol in anhydrous DCM or toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Add silver(I) oxide (1.5 eq.) to the solution.
-
Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Mono-benzyl PEG Ether by Column Chromatography
This protocol provides a general procedure for the purification of the mono-benzylated product.
Materials:
-
Crude reaction mixture containing mono-benzyl PEG ether
-
Silica gel for flash chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexane or petroleum ether (for dry loading)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial elution solvent (e.g., 100% DCM).
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity of the eluent by adding methanol in a stepwise or gradient manner (e.g., 1%, 2%, 5% MeOH in DCM).
-
Fraction Collection: Collect fractions and monitor the elution of the products using TLC. The di-benzylated product will elute first, followed by the desired mono-benzylated product, and finally the unreacted PEG diol.
-
Analysis: Combine the fractions containing the pure mono-benzylated product, as confirmed by TLC or HPLC, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for selective mono-benzylation and purification of PEG diols.
References
dealing with incomplete reactions in PROTAC synthesis using Benzyl-PEG14-alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges, particularly incomplete reactions, during the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using Benzyl-PEG14-alcohol.
Troubleshooting Guide: Dealing with Incomplete Reactions
Incomplete reactions during PROTAC synthesis can be a significant hurdle, leading to low yields and complex purification challenges. When using a long, flexible linker like this compound, specific issues may arise. This guide provides a systematic approach to troubleshooting these problems.
Problem: Low Yield of the Desired PROTAC Product
An incomplete reaction is often first observed as a low yield of the final PROTAC. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Action | Rationale |
| Inefficient Activation of this compound | 1. Confirm the successful activation of the terminal hydroxyl group (e.g., via tosylation or mesylation).2. Use fresh reagents for activation.3. Optimize reaction time and temperature. | The hydroxyl group of this compound is not a good leaving group and requires activation for efficient coupling to the E3 ligase ligand or the protein of interest (POI) ligand.[1] |
| Steric Hindrance | 1. Alter the order of fragment coupling (i.e., attach the linker to the less sterically hindered ligand first).2. Increase the reaction temperature to overcome the activation energy barrier. | The long and flexible PEG chain can fold back on itself or interact with the ligands, sterically hindering the reactive sites. |
| Poor Solubility of Reactants | 1. Screen different anhydrous solvents (e.g., DMF, DMSO, DCM) or solvent mixtures.2. Gently warm the reaction mixture to improve solubility. | PROTAC components can have vastly different polarities, and ensuring all reactants are fully dissolved is crucial for a successful reaction.[2] |
| Suboptimal Coupling Reagents | 1. For amide bond formation, screen a variety of coupling reagents (e.g., HATU, HBTU, PyBOP) and additives (e.g., HOBt, DIPEA).2. Ensure the freshness and correct stoichiometry of coupling reagents. | The choice of coupling reagent can significantly impact the efficiency of amide bond formation, a common step in PROTAC synthesis.[3][4] |
| Reaction Monitoring and Quenching | 1. Monitor the reaction progress frequently using LC-MS to determine the optimal reaction time.2. Ensure proper quenching of the reaction to prevent side product formation. | Over- or under-running the reaction can lead to degradation of the product or incomplete conversion of starting materials.[3] |
Problem: Complex Mixture of Products Observed by LC-MS
A complex product mixture indicates the presence of side reactions or degradation.
| Potential Cause | Recommended Action | Rationale |
| Side Reactions | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.2. Use purified, anhydrous solvents to avoid hydrolysis of activated intermediates. | The functional groups on the PROTAC ligands and linker can be sensitive to air and moisture, leading to unwanted side products. |
| Degradation of Starting Materials or Product | 1. For temperature-sensitive compounds, run the reaction at a lower temperature for a longer duration.2. Ensure the pH of the reaction is controlled, especially when using basic or acidic reagents. | The stability of the ligands and the final PROTAC can be compromised under harsh reaction conditions. |
| Difficult Purification | 1. Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography).2. Use preparative HPLC for final purification to ensure high purity. | The flexible nature and high molecular weight of PEG-containing PROTACs can make purification by standard column chromatography challenging. |
Frequently Asked Questions (FAQs)
Q1: Why is the activation of the hydroxyl group of this compound necessary?
The terminal hydroxyl group of this compound is a poor leaving group. To facilitate its reaction with a nucleophile (such as an amine on an E3 ligase ligand), it needs to be converted into a better leaving group. This is typically achieved by tosylation (using p-toluenesulfonyl chloride) or mesylation (using methanesulfonyl chloride), which transforms the alcohol into a tosylate or mesylate ester, respectively.
Q2: How can I monitor the progress of my PROTAC synthesis reaction?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique for monitoring the progress of PROTAC synthesis. It allows you to track the consumption of your starting materials and the formation of your desired product in near real-time. This data is crucial for determining when the reaction has reached completion and for identifying the presence of any side products.
Q3: What are the key considerations for choosing a solvent for PROTAC synthesis with a PEG linker?
The ideal solvent should be able to dissolve all reactants, including the often-hydrophobic ligands and the more polar PEG linker. Anhydrous dimethylformamide (DMF) is a common choice due to its high polarity and ability to dissolve a wide range of compounds. Other options include dimethyl sulfoxide (DMSO) and dichloromethane (DCM). It may be necessary to use a co-solvent system to achieve complete dissolution.
Q4: My final PROTAC is difficult to purify. What can I do?
PROTACs with long PEG linkers can be challenging to purify due to their high molecular weight and flexible nature, which can lead to broad peaks during chromatography. Preparative High-Performance Liquid Chromatography (prep-HPLC) is often the most effective method for obtaining highly pure material. It is also advisable to perform a thorough work-up procedure to remove as many impurities as possible before chromatographic purification.
Q5: Could the length of the this compound linker be the cause of the incomplete reaction?
While the length of the PEG linker is a critical parameter for the biological activity of the PROTAC, it can also influence the synthesis. A long, flexible linker can potentially fold back and sterically hinder the reactive ends. If you consistently face issues with a long PEG chain, consider synthesizing a control PROTAC with a shorter linker to determine if steric hindrance is a significant factor in your specific reaction.
Experimental Protocols
Protocol 1: Activation of this compound (Tosylation)
This protocol describes the activation of the terminal hydroxyl group of this compound by converting it into a tosylate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tosylated product.
Protocol 2: Amide Coupling of a Carboxylic Acid-Containing Ligand to an Amine-Functionalized Linker
This protocol outlines a general procedure for the final coupling step to form the PROTAC.
Materials:
-
Carboxylic acid-containing ligand (e.g., POI ligand)
-
Amine-functionalized Benzyl-PEG14-linker (previously synthesized)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Preparative HPLC system
Procedure:
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized Benzyl-PEG14-linker (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Visualizations
Caption: A typical workflow for PROTAC synthesis using this compound.
Caption: A logical flowchart for troubleshooting incomplete PROTAC synthesis reactions.
References
storage and stability issues of Benzyl-PEG14-alcohol and its derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, stability, and handling of Benzyl-PEG14-alcohol and its derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term stability?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures. The recommended storage temperature is typically -20°C.[1][2] Some suppliers may also suggest storage at 4°C for shorter periods, provided the container is well-sealed to prevent moisture absorption.[2]
Q2: What is the recommended procedure for storing stock solutions of this compound?
Once dissolved, it is advisable to prepare single-use aliquots of the stock solution to minimize degradation from repeated freeze-thaw cycles. The stability of stock solutions is highly dependent on the storage temperature and the solvent used. It is crucial to use an anhydrous (dry) solvent for preparing stock solutions to prevent hydrolysis.[2]
Recommended Storage Conditions for Stock Solutions:
| Storage Temperature | Recommended Maximum Duration |
|---|---|
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
(Data based on recommendations for a similar compound, Benzyl-PEG45-alcohol)[2]
Q3: What are the primary degradation pathways for this compound?
This compound has two main components susceptible to degradation: the benzyl ether group and the polyethylene glycol (PEG) chain.
-
Benzyl Ether Cleavage: The benzyl group can be cleaved under acidic or reductive conditions. Strong acids can hydrolyze the ether bond, exposing the primary alcohol. Catalytic hydrogenation (e.g., H₂/Pd) can also remove the benzyl group.
-
PEG Chain Oxidation: The polyethylene glycol chain is susceptible to oxidative degradation. This process can be accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals. This can lead to the formation of various degradation products, including aldehydes and acids.
-
Benzyl Alcohol Oxidation: The benzyl alcohol moiety itself is susceptible to oxidation, which can lead to the formation of benzaldehyde and benzoic acid as impurities.
Q4: What are the visible signs of degradation?
For solid compounds, signs of degradation can include clumping or changes in appearance, which may indicate moisture absorption. For stock solutions, visible indicators of degradation can include a change in color, the formation of a precipitate, or a noticeable change in the pH of the solution.
Q5: How does the shorter PEG14 chain length affect stability compared to longer PEG chains?
While specific comparative stability data for this compound versus longer-chain analogues is limited, some general principles apply. Shorter PEG chains may offer less steric protection to the benzyl ether linkage, potentially making it slightly more susceptible to chemical attack. However, the overall stability profile is expected to be similar, with the primary degradation pathways remaining the same. Shorter PEG chains generally result in faster clearance in biological systems and may have different aggregation properties.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound and its derivatives in experimental settings.
Problem 1: Low Yield in Conjugation or Synthesis Reactions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Degraded this compound | 1. Assess the purity of your this compound using analytical methods like HPLC or ¹H NMR (see Experimental Protocols).2. If degradation is confirmed, use a fresh vial of the compound. | Using a pure, non-degraded linker should improve reaction efficiency. |
| Suboptimal Reaction Conditions | 1. Ensure the reaction is performed under anhydrous conditions if moisture-sensitive reagents are used.2. Maintain a neutral or slightly basic pH to prevent cleavage of the benzyl ether.3. If using a catalyst, confirm its compatibility with both the benzyl ether and the PEG chain. | Optimization of reaction conditions will minimize degradation of the linker and improve yield. |
| Steric Hindrance | 1. The PEG14 chain may provide a specific spatial arrangement. Consider screening linkers with different PEG chain lengths to find the optimal spacer for your system. | A linker with a more suitable length may improve accessibility to reactive sites and increase yield. |
Problem 2: Appearance of Unexpected Byproducts in the Reaction Mixture
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cleavage of the Benzyl Group | 1. Review your reaction conditions. If strong acids or reducing agents (e.g., catalytic hydrogenation) are used, the benzyl group may be prematurely removed.2. If cleavage is unavoidable, consider a different protecting group strategy. | Modifying the reaction to avoid harsh conditions will preserve the benzyl group. |
| Oxidation of the PEG Chain | 1. Degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.2. Avoid unnecessarily high temperatures, which can accelerate oxidation. | Reducing exposure to oxygen and heat will minimize the formation of oxidation-related byproducts. |
| Presence of Impurities in Starting Material | 1. Analyze the starting this compound for impurities such as PEG14-diol or residual benzyl alcohol.2. If significant impurities are present, purify the linker before use. | Using a purified linker will prevent side reactions from impurities. |
Problem 3: Aggregation or Precipitation of this compound or its Conjugates in Solution
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High Concentration | 1. Dilute the solution to a lower concentration. Amphiphilic molecules can form micelles and aggregate above their critical micelle concentration (CMC). | The solution should become clear upon dilution below the CMC. |
| Poor Solubility in the Chosen Solvent | 1. If in an aqueous buffer, consider adding a small percentage (5-10%) of a water-miscible organic co-solvent like DMSO or ethanol.2. For conjugates, ensure the pH of the buffer is not near the isoelectric point of the protein, which can cause precipitation. | The addition of a co-solvent or pH adjustment can improve solubility and prevent aggregation. |
| Temperature Effects | 1. Gently warm the solution (e.g., to 37°C) with stirring. Some PEG compounds have lower solubility at colder temperatures. However, avoid prolonged heating at high temperatures to prevent degradation. | The precipitate may redissolve upon gentle warming. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of this compound and detect UV-active degradation products.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength for the benzyl group (e.g., 254 nm). The main peak corresponds to the intact this compound. The appearance of new peaks or a decrease in the main peak area compared to a reference standard can indicate degradation. The purity is calculated based on the relative peak areas.
Protocol 2: Monitoring Benzyl Ether Cleavage by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol can be used to monitor the stability of the benzyl group.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Analysis:
-
The protons of the benzyl group will appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm).
-
The methylene protons of the benzyl group (-O-CH₂-Ph) will appear as a singlet around 4.5 ppm.
-
The PEG backbone protons will appear as a broad singlet around 3.6 ppm.
-
A disappearance or reduction in the integration of the benzyl and methylene signals relative to the PEG backbone signal indicates cleavage of the benzyl group. Quantitative NMR (qNMR) can be used for a more precise purity assessment by including a certified internal standard.
-
Visualizations
References
Validation & Comparative
Characterization of Benzyl-PEG14-alcohol: A Comparative Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to characterize Benzyl-PEG14-alcohol, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The proper identification and purity assessment of this reagent are critical for the synthesis of well-defined and effective therapeutic agents. Here, we present a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation and verification of this compound, complete with expected data and detailed experimental protocols.
Introduction to this compound
This compound is a molecule composed of a benzyl protecting group, a hydrophilic polyethylene glycol (PEG) chain of 14 repeating units, and a terminal primary alcohol.[1] This structure provides a versatile scaffold for chemical modification. The benzyl group offers stability and can be removed under specific conditions to reveal a reactive site, while the PEG chain enhances solubility and biocompatibility.[1] The terminal hydroxyl group serves as a key functional handle for conjugation to proteins, linkers, or other molecules of interest.[1][2][3]
Chemical Structure:
Molecular Formula: C35H64O15
Molecular Weight: 724.42 g/mol
Comparative Data Analysis
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the characterization of this compound. This data can be used as a reference for researchers to verify the identity and purity of their samples.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | Aromatic Protons | 7.25 - 7.40 | Multiplet | 5H |
| Ar-CH₂- | Benzylic Protons | ~4.5 | Singlet | 2H |
| -O-CH₂-CH₂-O- | PEG Backbone Protons | ~3.65 | Singlet (broad) | ~56H |
| -CH₂-OH | Terminal Methylene Protons | ~3.7 | Triplet | 2H |
| -OH | Terminal Alcohol Proton | Variable | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) |
| Ar-C (quaternary) | Aromatic Carbon (substituted) | ~138 |
| Ar-C | Aromatic Carbons | 127 - 129 |
| Ar-CH₂- | Benzylic Carbon | ~73 |
| -O-CH₂-CH₂-O- | PEG Backbone Carbons | ~70 |
| -CH₂-OH | Terminal Methylene Carbon | ~61 |
Table 3: Expected Mass Spectrometry Data
| Ion Type | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M+Na]⁺ | ~747.4 | Sodiated molecular ion |
| [M+K]⁺ | ~763.4 | Potassiated molecular ion |
| [C₇H₇]⁺ | 91.1 | Benzyl cation (Tropylium ion) |
| [C₆H₅]⁺ | 77.1 | Phenyl cation |
| Repeating Unit | Δm/z = 44.0 | Mass of ethylene glycol unit |
Experimental Protocols
Accurate characterization relies on standardized experimental procedures. The following protocols provide a starting point for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
2. Electrospray Ionization (ESI) Mass Spectrometry:
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.
-
Ionization Mode: Positive ion mode is typically used to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) adducts.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan from m/z 100 to 2000.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of Benzyl-PEG14-alcohol
For researchers, scientists, and drug development professionals engaged in the synthesis and application of PEGylated molecules, ensuring the purity of intermediates like Benzyl-PEG14-alcohol is of paramount importance. The presence of impurities can significantly impact the efficacy, safety, and reproducibility of the final bioconjugate. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of such compounds. This guide provides a comparative overview of the most common HPLC methods for analyzing this compound, supported by representative experimental data and detailed protocols.
Introduction to Purity Challenges with this compound
This compound, a monodisperse polyethylene glycol (PEG) derivative, is a key building block in the synthesis of functionalized PEGs for bioconjugation. However, its synthesis and storage can introduce several impurities, including:
-
PEG Diols: Formed due to the presence of water during polymerization, these can lead to undesirable cross-linking.
-
Low Molecular Weight Impurities: Residual reactants such as benzyl alcohol and other small molecules.
-
Higher and Lower PEG Homologs: Arising from the inherent nature of ethoxylation, leading to a distribution of PEG chain lengths around the target n=14.
-
Degradation Products: Oxidation of the PEG chain can lead to the formation of aldehydes and carboxylic acids.
The choice of HPLC method is critical for the effective separation and quantification of these impurities. The primary techniques employed are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC-HPLC), and to a lesser extent for this specific molecule, Hydrophobic Interaction Chromatography (HIC).
Comparison of HPLC Methods
The selection of an appropriate HPLC method depends on the specific impurities to be resolved. The benzyl group in this compound provides a UV chromophore, allowing for detection at around 254 nm. For impurities lacking a chromophore, such as PEG diols, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary.
| HPLC Method | Principle of Separation | Primary Application for this compound Purity | Advantages | Disadvantages |
| Reversed-Phase (RP-HPLC) | Based on hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. | Separation of the main product from less hydrophobic impurities (e.g., PEG14-diol) and more hydrophobic impurities (e.g., benzyl alcohol, other organic impurities). High-resolution separation of different PEG chain lengths. | High resolution and efficiency. Versatile and widely available. Good for separating a wide range of polarities. | Can be harsh on some molecules (though less of a concern for this compound). Requires organic solvents. |
| Size-Exclusion (SEC-HPLC) | Based on the hydrodynamic volume of the molecule. Molecules are separated based on their size as they pass through a porous stationary phase. | Separation of this compound from aggregates, higher molecular weight polymers, and significantly smaller impurities. | Gentle, non-denaturing conditions. Good for analyzing aggregation and high molecular weight impurities. | Lower resolution for molecules of similar size. Not ideal for separating based on small differences in PEG chain length. |
| Hydrophobic Interaction (HIC) | Based on hydrophobic interactions between the analyte and a weakly hydrophobic stationary phase. Elution is typically achieved by decreasing the salt concentration. | Less commonly used for small molecules like this compound. More suited for proteins and large biomolecules. | Milder than RP-HPLC. Can provide an orthogonal separation mechanism. | Generally lower resolution than RP-HPLC for small molecules. Requires high salt concentrations. |
Quantitative Data Comparison
The following table presents representative data for the HPLC analysis of a sample of this compound containing common impurities. Note: This data is illustrative and based on typical performance for similar PEGylated compounds. Actual results may vary depending on the specific instrument, column, and experimental conditions.
| Analyte | RP-HPLC (C18) | SEC-HPLC |
| Retention Time (min) | Purity (%) | |
| This compound | 15.2 | 98.5 |
| Benzyl-PEG13-alcohol | 14.8 | 0.5 |
| Benzyl-PEG15-alcohol | 15.6 | 0.4 |
| PEG14-diol | 12.1 | 0.3 |
| Benzyl Alcohol | 18.5 | 0.2 |
| High MW Species | - | - |
| Resolution (Main Peak vs. Diol) | > 2.0 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the HPLC analysis of this compound.
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: 30% to 80% B over 25 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (30% B) to a concentration of 1 mg/mL.
Size-Exclusion HPLC (SEC-HPLC) Protocol
-
Column: SEC column with a molecular weight range suitable for 100 - 5,000 Da
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Flow Rate: 0.5 mL/min (isocratic)
-
Column Temperature: Ambient
-
Detection: UV at 254 nm and/or Refractive Index (RI)
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 2 mg/mL.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for the purity assessment of this compound and the decision-making process for selecting an appropriate HPLC method.
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Decision Tree for HPLC Method Selection.
Conclusion
The purity assessment of this compound is a critical quality control step that relies on robust analytical methods. Reversed-Phase HPLC is a powerful technique for resolving a wide range of potential impurities with high resolution, making it the primary choice for comprehensive purity analysis. Size-Exclusion Chromatography serves as a valuable orthogonal method, particularly for the detection of high molecular weight species and aggregates. For impurities lacking a UV chromophore, the use of universal detectors like ELSD or CAD is essential. By understanding the principles of these HPLC techniques and implementing well-defined protocols, researchers can confidently ensure the quality and consistency of their this compound for downstream applications in drug development and bioconjugation.
The PROTAC Linker Landscape: A Comparative Guide to Benzyl-PEG14-alcohol and Other PEG Lengths in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene glycol (PEG) linker length, with a focus on Benzyl-PEG14-alcohol, influences the efficacy, permeability, and overall performance of Proteolysis Targeting Chimeras (PROTACs). This guide provides a synthesis of experimental data and detailed protocols to inform the rational design of next-generation protein degraders.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker is not merely a spacer but a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation. Among the various linker types, PEG linkers are widely employed to enhance solubility and improve pharmacokinetic properties. This guide provides a comparative analysis of the impact of PEG linker length on PROTAC performance, with a specific focus on the context of a 14-unit PEG linker like this compound.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex geometry, leading to inefficient ubiquitination. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on key performance metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC System (Warhead-Linker-E3 Ligand) | Linker Composition | DC50 (nM) | Dmax (%) |
| JQ1-PEG0-VHL | 0 PEG units | >5000 | <10 |
| JQ1-PEG1-VHL | 1 PEG unit | ~500 | ~50 |
| JQ1-PEG2-VHL | 2 PEG units | ~100 | >80 |
| JQ1-PEG4-VHL | 4 PEG units | <50 | >90 |
| JQ1-PEG5-VHL | 5 PEG units | <50 | >90 |
Data synthesized from multiple sources. Absolute values are target and cell-line dependent.
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC System (Warhead-Linker-E3 Ligand) | Linker Length (atoms) | Degradation Efficacy |
| Estradiol-Alkyl-VHL | 9 | Low |
| Estradiol-Alkyl-VHL | 12 | Moderate |
| Estradiol-Alkyl-VHL | 16 | High |
| Estradiol-Alkyl-VHL | 19 | Moderate |
| Estradiol-Alkyl-VHL | 21 | Low |
Based on studies by Cyrus et al. Efficacy is a qualitative summary of reported degradation.
Table 3: Impact of Linker Length on TBK1 Degradation
| PROTAC System (Warhead-Linker-E3 Ligand) | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 inhibitor-Alkyl/Ether-CRBN | < 12 | No Degradation | - |
| TBK1 inhibitor-Alkyl/Ether-CRBN | 12 | Submicromolar | High |
| TBK1 inhibitor-Alkyl/Ether-CRBN | 21 | 3 | 96 |
| TBK1 inhibitor-Alkyl/Ether-CRBN | 29 | 292 | 76 |
Data suggests a minimum linker length is required for TBK1 degradation.
Based on the available data, a PROTAC incorporating a this compound linker would be considered to have a relatively long and flexible linker. For targets like BRD4, longer PEG chains (up to 5 units) have shown improved efficacy. For other targets like ERα, an optimal length of 16 atoms was identified, with longer linkers leading to decreased activity. This highlights the empirical nature of linker optimization for each specific PROTAC system. A 14-unit PEG linker would likely provide significant flexibility, which could be advantageous for forming a productive ternary complex, especially with challenging targets. However, it is also possible that such a long linker could lead to a less stable complex or unfavorable pharmacokinetic properties. Therefore, experimental validation is crucial.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of PROTACs with varying linker lengths.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MCF7 for ERα, HeLa for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs with different linker lengths for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding affinity and kinetics of the PROTAC-induced ternary complex.
Methodology:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the purified target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.
-
Data Analysis: The sensorgrams will show the formation and dissociation of the ternary complex. Analyze the data to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) of the ternary complex. A significant increase in binding response compared to the binary interaction confirms the formation of the ternary complex.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial membrane.
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare solutions of the PROTACs in a suitable buffer at a known concentration.
-
Assay Setup: Add the PROTAC solutions to the donor wells of the PAMPA plate. Add fresh buffer to the acceptor wells.
-
Incubation: Incubate the plate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Mandatory Visualizations
PROTAC Mechanism of Action
Benzyl-PEG14-alcohol versus alkyl linkers for targeted protein degradation
A Comparative Guide to Benzyl-PEG14-alcohol Versus Alkyl Linkers for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[3][4]
This guide provides a detailed comparison between two common classes of flexible linkers: polyethylene glycol (PEG)-based linkers, specifically exemplified by this compound, and traditional alkyl chain linkers. This comparison is intended for researchers, scientists, and drug development professionals engaged in the rational design and optimization of PROTACs.
Overview of Linker Properties
The choice between a PEG-based linker and an alkyl linker involves a trade-off between hydrophilicity, conformational flexibility, and metabolic stability. These properties profoundly impact the PROTAC's overall performance, from its solubility and ability to cross cell membranes to its efficiency in inducing protein degradation.
This compound Linkers: As a member of the PEG linker family, this compound imparts significant hydrophilicity to the PROTAC molecule.[2] This can be advantageous for improving the aqueous solubility of otherwise hydrophobic PROTACs, which is a common challenge in their development. The flexible nature of the PEG chain can allow for the necessary conformational adjustments to achieve a stable and productive ternary complex. However, PEG linkers may be more susceptible to oxidative metabolism and can sometimes be associated with reduced cell permeability compared to their more lipophilic counterparts.
Alkyl Linkers: Alkyl chains are the simplest and most common type of flexible linker used in PROTAC design. They are synthetically accessible and offer a high degree of conformational freedom. Their hydrophobic nature can be beneficial for passive cell permeability. Studies have shown that hydrophobic interactions can drive PROTACs with alkyl linkers to adopt folded, more compact conformations in aqueous environments, which may shield polar surfaces and facilitate membrane traversal. Conversely, this hydrophobicity can lead to poor aqueous solubility and potential aggregation of the PROTAC molecule.
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). While direct head-to-head data for a single target comparing a this compound linker against an alkyl linker is limited in publicly available literature, the following tables summarize representative data for PROTACs utilizing these linker classes to illustrate general performance characteristics.
Table 1: Representative Performance of PROTACs with PEG vs. Alkyl Linkers
| PROTAC (Target) | Linker Type | Linker Length (atoms) | DC50 | Dmax | Cell Line | Reference |
|---|---|---|---|---|---|---|
| TBK1 Degrader | Alkyl/Ether | ~21 | 3 nM | 96% | Not Specified | |
| TBK1 Degrader | Alkyl/Ether | < 12 | No degradation | - | Not Specified | |
| BRD4 Degrader (MZ1) | PEG | 8 | ~25 nM (BRD4) | >95% | HeLa | |
| CRBN Degrader | Alkyl | 9 | Concentration-dependent decrease | - | HEK293T |
| CRBN Degrader | PEG | 9 (3 PEG units) | Weak degradation | - | HEK293T | |
Note: Data is compiled from different studies and target systems to illustrate the general impact of the linker class. A direct comparison requires identical warheads and E3 ligands.
Key Biological Processes and Experimental Workflows
The mechanism of action for a PROTAC involves several key steps, from cell entry to the final degradation of the target protein. Understanding this pathway and the workflows used to measure it is crucial for PROTAC development.
The evaluation of PROTAC efficacy, particularly the determination of DC50 and Dmax, is commonly performed using Western blotting.
The relationship between linker properties and PROTAC performance is multifaceted, where physicochemical characteristics directly influence biological outcomes.
Detailed Experimental Protocols
Reproducible experimental design is paramount for the accurate assessment of PROTAC candidates. Below are detailed protocols for key experiments.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the quantification of target protein degradation following treatment with a PROTAC.
1. Cell Culture and Treatment: a. Seed the desired cell line (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of lysis. Allow cells to adhere overnight. b. Prepare serial dilutions of the PROTAC from a DMSO stock in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Aspirate the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO). d. Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
2. Cell Lysis and Protein Quantification: a. After incubation, place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blotting: a. Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system. k. Re-probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).
4. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein remaining relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (variable slope) to determine the DC50 and Dmax values.
Protocol 2: Evaluation of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This protocol provides a framework for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex in vitro.
1. Materials and Reagents: a. Purified recombinant target protein (POI) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC). b. PROTAC compound dissolved in DMSO. c. SPR instrument and sensor chip (e.g., CM5). d. Amine coupling kit (EDC, NHS, ethanolamine). e. SPR running buffer (e.g., HBS-EP+).
2. Immobilization of E3 Ligase: a. Activate the sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject the purified E3 ligase complex at a suitable concentration (e.g., 50 µg/mL in 10 mM acetate buffer, pH 5.0) to achieve the desired immobilization level. c. Deactivate any remaining active esters by injecting ethanolamine. d. A reference flow cell should be prepared similarly but without the protein (mock-coupled).
3. Kinetic Analysis of Binary Interactions: a. To determine the binding affinity of the PROTAC for the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and the reference cell. b. To determine the binding affinity for the POI, a similar experiment can be run by immobilizing the POI and injecting the PROTAC.
4. Ternary Complex Formation Assay: a. Prepare a series of solutions containing a constant, saturating concentration of the POI mixed with varying concentrations of the PROTAC in running buffer. b. Inject these analyte mixtures over the immobilized E3 ligase surface. The pre-incubation of POI and PROTAC allows for the formation of the binary POI-PROTAC complex in solution. c. Monitor the binding response. An enhanced binding response compared to the injection of POI or PROTAC alone indicates the formation of the ternary complex on the chip surface. d. Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., low pH glycine).
5. Data Analysis: a. Subtract the reference flow cell data from the active flow cell data. b. Fit the sensorgrams from the binary interaction experiments to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). c. The ternary complex formation data can be analyzed to determine cooperativity (alpha), which indicates whether the binding of the POI to the PROTAC-E3 complex is enhanced (positive cooperativity) or diminished (negative cooperativity) compared to its binary interaction with the PROTAC alone.
Conclusion
The linker is a pivotal component in PROTAC design, with its composition dictating key pharmacological properties. This compound linkers offer the advantage of enhanced hydrophilicity, which can be crucial for the solubility of the final PROTAC molecule. In contrast, alkyl linkers provide a hydrophobic and flexible scaffold that can promote cell permeability through conformational masking of polar moieties. The optimal choice of linker is highly dependent on the specific target protein, the E3 ligase, and the physicochemical properties of the two ligands. A systematic approach, involving the synthesis and evaluation of a matrix of linkers with varying lengths and compositions, supported by robust biophysical and cell-based assays, is essential for identifying a PROTAC with optimal degradation efficacy and drug-like properties.
References
The Critical Role of the Linker in PROTAC Efficacy: A Comparative Guide to Ternary Complex Validation with Benzyl-PEG14-alcohol
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These bifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A pivotal, yet often underappreciated, component of a PROTAC is the linker connecting the target-binding warhead and the E3 ligase-recruiting moiety. The composition, length, and flexibility of this linker are critical determinants of the PROTAC's efficacy, directly influencing the formation and stability of the crucial ternary complex.
This guide provides a comprehensive comparison of various linker types, with a specific focus on the properties and validation of PROTACs incorporating a Benzyl-PEG14-alcohol linker. Through quantitative data, detailed experimental protocols, and visual diagrams, this document serves as a resource for researchers and drug development professionals in the rational design and optimization of next-generation protein degraders.
Data Presentation: The Impact of Linker Composition on Ternary Complex Formation
The choice of linker profoundly impacts the thermodynamics and kinetics of ternary complex formation, which in turn dictates the efficiency of protein degradation. Below, we present a comparative summary of how different linker types can influence key parameters such as binding affinity (KD), cooperativity (α), and degradation potency (DC50). While direct comparative data for a this compound linker against a comprehensive panel of alternatives is not extensively published in a single study, the following tables synthesize representative data from various sources to illustrate the established principles of linker effects.
Table 1: Comparison of Linker Types on PROTAC Ternary Complex Formation and Degradation
| Linker Type | Representative Example | Target Protein | E3 Ligase | Ternary KD (nM) | Cooperativity (α) | DC50 (nM) | Key Characteristics |
| Alkyl Chain | Simple C8 alkyl | BRD4 | VHL | 85 | 0.8 (Negative) | 150 | Hydrophobic, flexible, may impact solubility. |
| Short PEG | PEG4 | BRD4 | VHL | 45 | 1.5 (Positive) | 75 | Increased hydrophilicity and cell permeability. |
| Long PEG | PEG8 | BRD4 | VHL | 25 | 3.2 (Positive) | 30 | Greater flexibility to achieve optimal vector between proteins. |
| Rigid Piperazine | Piperazine-based | BTK | CRBN | 110 | 0.5 (Negative) | 250 | Constrained conformation, may lead to steric hindrance. |
| This compound | Hypothetical/Exemplary | BRD4 | VHL | 15-35 (Predicted) | >2 (Predicted) | <50 (Predicted) | Combines flexibility of long PEG with potential for beneficial π-stacking interactions from the benzyl group, potentially enhancing complex stability.[1] |
Note: The values for this compound are predicted based on the known properties of long PEG linkers and the potential for enhanced interactions from the benzyl moiety.[1] Actual values would require experimental determination.
Experimental Protocols: Validating Ternary Complex Formation
Accurate and robust validation of ternary complex formation is paramount in PROTAC development. Several biophysical techniques are routinely employed to characterize these interactions.[2][3]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (k_on, k_off) and affinity (K_D).[4]
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics.
-
Ternary Complex Formation Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4) and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (k_on, k_off) and affinity (K_D) of the ternary complex.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary). A value of α > 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (K_D), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and calculate cooperativity.
Protocol:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titration (PROTAC to E3 Ligase): Place the E3 ligase in the sample cell and the PROTAC in the injection syringe. Perform a series of injections and measure the heat changes.
-
Ternary Titration: Pre-saturate the E3 ligase with the target protein in the sample cell. Titrate the PROTAC into this pre-formed binary complex.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary interactions.
-
Cooperativity Calculation: Cooperativity can be calculated from the determined binding affinities.
Förster Resonance Energy Transfer (FRET)
FRET-based assays are proximity-based assays that can be used to monitor the formation of the ternary complex in a homogenous format, suitable for high-throughput screening.
Objective: To quantify the formation of the ternary complex in solution.
Protocol:
-
Reagent Preparation: Label the target protein and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, often via epitope tags (e.g., His-tag, GST-tag).
-
Assay Setup: In a microplate, combine the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of ternary complex formation.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Validation.
Caption: BRD4 Signaling and PROTAC Intervention.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
Flexible vs. Rigid Linkers in PROTAC Design: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in drug discovery, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker, specifically its flexibility or rigidity, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform rational PROTAC design.
The linker is not merely a spacer but a key determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[1] The choice between a flexible or rigid linker involves a trade-off between conformational freedom and pre-organization, impacting critical parameters from ternary complex stability to cell permeability.
Comparative Analysis of Linker Types
The two primary categories of linkers used in PROTAC design are flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and rigid linkers, which incorporate cyclic moieties.[2][]
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Aromatic Rings) |
| Conformational Freedom | High degree of flexibility, allowing the PROTAC to adopt multiple conformations to facilitate ternary complex formation.[2] | Limited conformational freedom, which can pre-organize the PROTAC into a bioactive conformation. |
| Ternary Complex Formation | The entropic cost of restricting the flexible linker into a single productive conformation can sometimes be unfavorable. | Can enhance the stability of the ternary complex if the pre-organized conformation is optimal for binding. |
| Synthetic Accessibility | Generally easier and more cost-effective to synthesize, with tunable lengths. | More synthetically challenging and may require multi-step synthesis. |
| Physicochemical Properties | PEG linkers can improve solubility and cell permeability. Alkyl chains are more hydrophobic, which can decrease aqueous solubility. | Can improve metabolic stability and other pharmacokinetic properties. |
| Selectivity | The inherent flexibility might lead to off-target effects if the PROTAC can adopt conformations that bind to other proteins. | The constrained conformation can lead to higher selectivity for the intended target protein. |
| Potential Downsides | Can be prone to metabolic instability. Excessive length and flexibility may lead to a less stable ternary complex. | A poorly designed rigid linker can introduce steric hindrance and prevent the formation of a productive ternary complex. |
Quantitative Comparison of Linker Effects
The following table presents representative data from various studies to illustrate the impact of linker choice on PROTAC performance. Direct comparison across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| PROTAC Target | Linker Type | Key Findings | Reference |
| BRD4 | Flexible (PEG) vs. Rigid (incorporating benzene) | Introduction of a rigid benzene component in the linker led to a π-π stacking interaction with Tyr98 of the VHL E3 ligase, resulting in improved molecular recognition and a more stable ternary complex. | |
| BTK | Flexible (PEG) | Longer PEG linkers showed potent degradation (DC50 1-40 nM), but lacked positive cooperativity in ternary complex formation, possibly due to the entropic cost of restricting the flexible linker. | |
| Androgen Receptor (AR) | Flexible to Rigid | Modification of an initial flexible linker to a more rigid structure containing piperidine and piperazine in ARV-110 significantly increased its metabolic stability and therapeutic potency. | |
| CRBN | Flexible (Alkyl vs. PEG) | A nine-atom alkyl linker induced a concentration-dependent decrease in CRBN levels, whereas replacing it with three PEG units resulted in only weak degradation, suggesting the linker composition itself is critical. |
Experimental Protocols
The systematic evaluation of PROTACs with different linkers relies on a series of well-defined experimental workflows.
Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Principle: This technique uses antibodies to detect the target protein in cell lysates separated by size using gel electrophoresis. The band intensity of the target protein is compared between treated and untreated cells to determine the extent of degradation.
General Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Harvest cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the percentage of protein degradation.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when molecules in solution bind to a ligand immobilized on the chip. This allows for the quantitative analysis of binding events.
General Protocol:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject a solution of the PROTAC over the chip to measure its binary binding affinity to the immobilized protein.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the second protein partner (the one not immobilized) over the sensor surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex. Cooperativity can be calculated by comparing the binding affinity of the second protein in the presence and absence of the PROTAC.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Principle: A solution of one binding partner is titrated into a solution of the other binding partner(s), and the heat released or absorbed is measured.
General Protocol:
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
Titration: To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
Measurement: Perform a series of injections while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Visualizing PROTAC Mechanisms and Design Logic
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: General mechanism of action for a PROTAC.
Caption: Conceptual comparison of flexible and rigid linkers.
References
Assessing the Impact of Benzyl-PEG14-alcohol on PROTAC Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The permeability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy. As these heterobifunctional molecules must traverse the cell membrane to engage their intracellular targets, optimizing for cell entry is a paramount challenge in PROTAC design. The linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role in this process. This guide provides a comparative analysis of Benzyl-PEG14-alcohol as a PROTAC linker, benchmarking its potential impact on permeability against other common linker classes. The insights and data presented herein are curated from recent scientific literature to aid in the rational design of next-generation protein degraders.
The Double-Edged Sword of PEG Linkers in PROTAC Permeability
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide synthetic tractability.[1][][3][4] However, their influence on cell permeability is a complex interplay of factors. While the inherent hydrophilicity of PEG chains can be a barrier to passive diffusion across the lipophilic cell membrane, their flexibility can also be advantageous.[1]
Several studies have highlighted the ability of flexible linkers, including PEG-based ones, to allow the PROTAC molecule to adopt folded conformations. These "molecular chameleons" can shield their polar surface area in a nonpolar environment, such as the cell membrane, thereby facilitating entry. The gauche effect of PEG-type linkers may contribute to a greater propensity for these folded states compared to more rigid alkyl linkers. The length of the PEG chain is a critical parameter; excessively long chains can increase the topological polar surface area (TPSA) and hinder permeability.
Comparative Data on PROTAC Permeability with Different Linkers
Direct, head-to-head experimental data for PROTACs specifically containing a this compound linker is not extensively available in the public domain. However, by examining studies on PROTACs with varying PEG linker lengths and other linker types, we can infer the potential performance of a this compound linker. The following tables summarize quantitative data from various sources to illustrate these structure-permeability relationships.
Table 1: Impact of Linker Composition on Permeability (VHL-based PROTACs)
| PROTAC | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) in PAMPA | Reference |
| MZ1 | 3-unit PEG | 0.6 | |
| PROTAC 9 | 4-unit PEG | 0.006 | |
| AT15 | 1-unit PEG | ~0.005 | |
| AT17 | Alkyl | 0.002 |
This table illustrates that increasing PEG length does not always correlate with better permeability and that in some cases, even a short PEG linker can outperform an alkyl linker.
Table 2: Permeability of Androgen Receptor (AR) PROTACs with a PEG Linker
| PROTAC | E3 Ligase Ligand | Permeability (Papp, 10⁻⁶ cm/s) in PAMPA | Caco-2 A2B (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Reference |
| 14 | Cereblon | BLQ | 1.7 | 8.4 | |
| 18 | Adamantane | BLQ | 0.15 | 1.5 | |
| 20d | VHL | BLQ | BLQ | >12 |
BLQ = Below Limit of Quantification. This data highlights that even with a similar PEG linker, the choice of E3 ligase ligand can significantly impact both passive permeability and active transport (as indicated by the Caco-2 efflux ratio).
Experimental Protocols for Assessing PROTAC Permeability
Accurate assessment of PROTAC permeability is crucial for guiding medicinal chemistry efforts. The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA measures the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput, cell-free assay that provides a measure of a compound's intrinsic passive permeability.
Detailed Protocol:
-
Preparation of the Donor Plate: A solution of the PROTAC is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (typically 10-100 µM). This solution is added to the wells of a 96-well filter plate (the donor plate).
-
Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a scavenger agent to prevent back-diffusion.
-
Membrane Coating: The filter membrane of the donor plate is coated with a solution of a lipid or a mixture of lipids (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: The plate sandwich is incubated at a controlled temperature (e.g., room temperature or 37°C) for a defined period (typically 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (V_A / (Area × time)) × -ln(1 - [C_A] / [C_D_initial])]
Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
time is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_D_initial] is the initial concentration in the donor well.
-
Caco-2 Permeability Assay
Principle: The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay can assess both passive diffusion and active transport processes.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
The culture medium in the apical (upper) chamber is replaced with a transport buffer containing the PROTAC at a known concentration.
-
The basolateral (lower) chamber is filled with fresh transport buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral chamber at specific time points.
-
The concentration of the PROTAC in the samples is quantified by LC-MS.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
The procedure is reversed, with the PROTAC-containing solution added to the basolateral chamber and samples taken from the apical chamber. This is done to assess efflux.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
The Papp for both A to B (Papp, A to B) and B to A (Papp, B to A) transport is calculated.
-
The efflux ratio is calculated as: Efflux Ratio = Papp, B to A / Papp, A to B. An efflux ratio greater than 2 is generally indicative of active efflux.
-
Visualizing Key Concepts in PROTAC Permeability
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the principle of conformational shielding.
Conclusion and Future Directions
The selection of an appropriate linker is a critical optimization step in the development of effective PROTAC degraders. While this compound, as a long-chain PEG linker, offers potential benefits in terms of solubility and conformational flexibility, its impact on permeability must be carefully balanced against the potential for increased polar surface area. The experimental data from related PEG-containing PROTACs suggest that an optimal PEG linker length exists and that excessive length can be detrimental to cell entry.
For PROTACs incorporating a this compound linker, it is imperative to experimentally determine its permeability profile using assays such as PAMPA and Caco-2. The insights from such studies, combined with an understanding of the principles of conformational folding and the influence of the terminal E3 ligase and target-binding moieties, will enable a more rational design approach. Future advancements in computational modeling may further aid in predicting the conformational dynamics of PROTACs and their ability to permeate the cell membrane, thereby accelerating the development of this promising therapeutic modality.
References
A Comparative Guide to Analytical Techniques for Confirming Successful Bioconjugation with Benzyl-PEG14-alcohol
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. This modification can improve solubility, extend circulatory half-life, and reduce immunogenicity. Benzyl-PEG14-alcohol is a specific PEGylation reagent that offers a defined chain length and a benzyl protecting group, which can be advantageous in multi-step synthesis and purification processes.
Confirming the successful conjugation of this compound to a biomolecule is a critical step in the development of PEGylated therapeutics. A variety of analytical techniques can be employed to verify the covalent bond formation, determine the degree of PEGylation, and assess the purity of the final conjugate. The choice of technique depends on the specific information required, the properties of the biomolecule, and the available instrumentation. This guide provides a comparative overview of the most common analytical techniques for this purpose, complete with experimental protocols and supporting data.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific questions being addressed, such as the degree of PEGylation, identification of conjugation sites, or overall purity of the conjugate. Each technique offers distinct advantages and limitations.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Confirms the molecular weight of the conjugate. - Determines the degree of PEGylation (number of PEG chains attached). - Can identify conjugation sites through peptide mapping.[1] | - High sensitivity and accuracy. - Provides direct evidence of conjugation. - Can characterize heterogeneity of the conjugate.[2] | - PEG polydispersity can complicate spectra. - May require specialized instrumentation (e.g., MALDI-TOF, ESI-Q-TOF).[2] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Confirms the structural integrity of the conjugate. - Can quantify the degree of PEGylation.[3][4] - Provides information on the chemical environment of the PEG and biomolecule. | - Non-destructive. - Provides detailed structural information. - Quantitative. | - Lower sensitivity compared to MS. - Can be complex for large proteins. - Requires higher sample concentrations. |
| HPLC (SEC, RP-HPLC) | Separates molecules based on size, hydrophobicity, or charge. | - Assesses the purity of the conjugate. - Separates PEGylated from un-PEGylated species. - Can quantify the different species. | - Widely available. - Robust and reproducible. - Different modes provide complementary information. | - Indirect method for confirming conjugation. - Resolution can be challenging for complex mixtures. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Confirms the presence of characteristic functional groups from both the PEG and the biomolecule. - Can indicate changes in protein secondary structure upon conjugation. | - Relatively simple and fast. - Can be used for solid and liquid samples. | - Provides limited structural detail. - Can be difficult to interpret for complex molecules. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules. | - Can quantify protein concentration. - The benzyl group of this compound provides a UV chromophore that can be used to estimate the degree of PEGylation. | - Simple, rapid, and widely available. | - Indirect and less precise for determining the degree of PEGylation compared to MS or NMR. - Susceptible to interference from other chromophores. |
Experimental Protocols
Below are detailed methodologies for key experiments to confirm successful bioconjugation with this compound.
Mass Spectrometry: MALDI-TOF for Molecular Weight Determination
Objective: To confirm the increase in molecular weight of a protein after conjugation with this compound.
Materials:
-
Lyophilized un-PEGylated and PEGylated protein samples.
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
Procedure:
-
Sample Preparation:
-
Reconstitute the un-PEGylated and PEGylated protein samples in a suitable buffer (e.g., 10 mM Tris, pH 7.5) to a concentration of 1-10 µM.
-
-
Sample Spotting:
-
On the MALDI target plate, mix 1 µL of the protein sample with 1 µL of the matrix solution directly on the spot.
-
Allow the mixture to air-dry completely at room temperature (the "dried-droplet" method).
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion linear mode over a mass range appropriate for the expected molecular weights of the un-PEGylated and PEGylated protein.
-
Calibrate the instrument using a protein standard of known molecular weight.
-
-
Data Analysis:
-
Process the acquired spectra to determine the average molecular weight of the un-PEGylated and PEGylated protein.
-
The mass difference should correspond to the mass of the attached this compound moieties.
-
¹H NMR Spectroscopy for Quantifying Degree of PEGylation
Objective: To determine the average number of this compound molecules conjugated to a protein.
Materials:
-
Lyophilized un-PEGylated and PEGylated protein samples.
-
Deuterium oxide (D₂O).
-
Internal standard of known concentration (e.g., DSS or TSP).
-
NMR spectrometer (400 MHz or higher).
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the lyophilized PEGylated protein in a known volume of D₂O to a final concentration of 1-5 mg/mL.
-
Add a known concentration of the internal standard.
-
-
Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio. Suppress the residual water signal.
-
-
Data Analysis:
-
Integrate the characteristic proton signals of the PEG chain (typically a broad peak around 3.6 ppm) and a well-resolved aromatic proton signal from the protein (e.g., from tyrosine or phenylalanine residues between 6.5 and 8.0 ppm).
-
Integrate the signal from the internal standard.
-
Calculate the degree of PEGylation by comparing the integral of the PEG signal to the integral of a known number of protons on the protein, normalized to the internal standard.
-
RP-HPLC for Purity Assessment
Objective: To separate the PEGylated protein from the un-PEGylated protein and free this compound.
Materials:
-
Un-PEGylated and PEGylated protein samples.
-
HPLC system with a UV detector.
-
Reversed-phase C4 or C18 column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
Procedure:
-
Sample Preparation:
-
Dilute the reaction mixture or purified conjugate in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution profile with the UV detector at 280 nm (for the protein) and 254 nm (for the benzyl group of the PEG).
-
-
Data Analysis:
-
Identify the peaks corresponding to the un-PEGylated protein, PEGylated protein (which will have a longer retention time due to the increased hydrophobicity from the PEG chain), and free this compound.
-
Calculate the purity of the conjugate based on the relative peak areas.
-
Visualizations
Caption: Experimental workflow for bioconjugation and analysis.
Caption: Principle of mass spectrometry for PEGylation analysis.
Caption: Logical relationship of analytical techniques.
References
A Comparative Guide to Purity Determination of Benzyl-PEG14-alcohol: qNMR vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The purity of polyethylene glycol (PEG) derivatives is a critical parameter in drug development and various research applications, directly impacting the efficacy, safety, and reproducibility of the final product. Benzyl-PEG14-alcohol, a monodisperse PEG derivative, serves as a key building block in the synthesis of more complex PEGylated molecules. Accurate determination of its purity is therefore of paramount importance.
This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of this compound: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in selecting the most suitable method for their needs.
Quantitative Data Summary
The following table summarizes the comparative performance of qNMR and a typical alternative, Reversed-Phase HPLC with an Evaporative Light Scattering Detector (RP-HPLC-ELSD), for the purity analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | RP-HPLC-ELSD |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on hydrophobicity and detection of non-volatile analytes. |
| Primary Measurement | Molar ratio of analyte to an internal standard of known purity. | Relative peak area of the analyte. |
| Accuracy | High, directly traceable to SI units. | High, dependent on the purity of the reference standard. |
| Precision (RSD) | < 1% | < 2% |
| Sample Preparation | Simple dissolution with an internal standard. | Dissolution in the mobile phase, may require filtration. |
| Analysis Time per Sample | ~15-30 minutes | ~20-40 minutes |
| Need for Specific Reference Standard | No (uses a universal internal standard). | Yes (for accurate quantification). |
| Structural Information | Provides detailed structural confirmation. | Provides retention time, no structural data. |
| Typical Purity Result | > 98% | > 98% |
Experimental Protocols
Quantitative NMR (qNMR) for Purity Determination
Objective: To accurately determine the purity of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound sample
-
Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) of certified purity (e.g., >99.5%)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-8 mg of the internal standard (BTMSB) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Program: zg30 (or equivalent single pulse experiment)
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 30-60 seconds (should be at least 5 times the longest T1 of the signals of interest)
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 20 ppm
-
-
Ensure proper phasing and baseline correction of the spectrum.
-
-
Data Analysis and Purity Calculation:
-
Identify the characteristic signals for this compound and the internal standard.
-
This compound:
-
Aromatic protons (benzyl group): ~7.3 ppm (multiplet, 5H)
-
Benzyl methylene protons (-CH₂-Ph): ~4.5 ppm (singlet, 2H)
-
PEG methylene protons (-O-CH₂-CH₂-O-): ~3.6-3.7 ppm (multiplet, 56H)
-
Terminal alcohol methylene protons (-CH₂-OH): ~3.75 ppm (triplet, 2H)
-
-
1,4-Bis(trimethylsilyl)benzene (BTMSB):
-
Aromatic protons: ~7.4 ppm (singlet, 4H)
-
Trimethylsilyl protons: ~0.25 ppm (singlet, 18H)
-
-
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard. For this compound, the benzyl methylene protons at ~4.5 ppm (2H) are often a good choice. For BTMSB, the trimethylsilyl protons at ~0.25 ppm (18H) are ideal.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Evaporative Light Scattering Detection (ELSD)
Objective: To determine the purity of this compound by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Sample Preparation:
-
Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow: 1.5 SLM (Standard Liters per Minute)
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate the purity based on the relative peak area percentage of the main peak compared to the total area of all peaks.
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Visualizations
qNMR Workflow for Purity Determination
Caption: Workflow for purity determination by qNMR.
Comparison of Analytical Approaches
Caption: Comparison of analytical methods for purity.
Safety Operating Guide
Navigating the Safe Disposal of Benzyl-PEG14-alcohol: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Benzyl-PEG14-alcohol, a reagent utilized in bioconjugation, drug delivery, and PEGylation. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Summary of Key Disposal and Safety Information
Proper handling and disposal of this compound are crucial to minimize risks to personnel and the environment. The primary hazards associated with this compound stem from the benzyl alcohol component, which is harmful if swallowed or inhaled.[1][2]
| Parameter | Information | Citation |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | |
| Spill Containment | Soak up with inert absorbent material (e.g., sand, diatomaceous earth). | |
| Environmental Precautions | Prevent from entering drains, surface water, and ground water. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, and eye/face protection. | |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols
1. Waste Collection and Segregation:
-
Pure this compound: Collect any unused or expired this compound in its original container or a compatible, tightly sealed, and clearly labeled hazardous waste container.
-
Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not attempt to evaporate the solvent. Collect the solution in a labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, personal protective equipment (PPE), or labware, are considered contaminated. These items must be collected in a designated, sealed hazardous waste bag or container.
2. Spill Management:
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain Spill: Use an inert absorbent material, such as sand or diatomaceous earth, to contain the spill.
-
Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Clean the Area: Decontaminate the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store away from incompatible materials, particularly strong oxidizing agents.
4. Final Disposal:
-
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.
-
Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.
References
Personal protective equipment for handling Benzyl-PEG14-alcohol
Disclaimer: This guide is based on the safety data for benzyl alcohol, the parent compound of Benzyl-PEG14-alcohol. A specific Safety Data Sheet (SDS) for this compound was not found. The addition of a polyethylene glycol (PEG) chain may alter the physical and toxicological properties. Therefore, this information should be used as a baseline, and a risk assessment specific to this compound should be conducted before handling.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Exposure Limits
Benzyl alcohol is classified as harmful if swallowed or inhaled and can cause serious eye irritation. It may also cause an allergic skin reaction.[1][2][3][4] The following table summarizes the occupational exposure limits for benzyl alcohol.
| Parameter | Value | Jurisdiction |
| Time Weighted Average (TWA) | 10 ppm | US WEEL |
| Time Weighted Average (TWA) | 44.2 mg/m³ | AIHA |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure to this compound.
| Protection Type | Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety goggles with side protection or a face shield. | Must comply with EN 166 (EU) or NIOSH (US) standards. A faceshield is recommended if there is a potential for splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, 0.7mm thickness). | Gloves should be tested according to EN 374. Breakthrough time should be greater than 480 minutes. Always inspect gloves for leaks or tears before use. |
| Laboratory coat or work uniform. | Provides a barrier against skin contact. | |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required when vapors or aerosols are generated, or if ventilation is inadequate. For known vapor concentrations between 1 and 10 times the exposure limit, an air-purifying respirator with an organic vapor cartridge is suitable. For higher or unknown concentrations, a positive-pressure, self-contained breathing apparatus is necessary. |
Operational and Handling Protocols
Safe handling and storage are critical to preventing exposure and accidents.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing mists or vapors.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the substance.
-
Take precautionary measures against static discharge.
-
Keep away from heat, sparks, open flames, and other ignition sources.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Protect from direct sunlight and moisture.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Emergency Procedures
In the event of an emergency, follow these procedures.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the affected area with soap and water.
-
Do not allow the spilled material to enter drains or waterways.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Emergency Response Flowchart
This diagram outlines the immediate steps to take in case of accidental exposure or a spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
